4-iodotetrahydro-2H-pyran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-iodooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRNQTFTRDPITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383726 | |
| Record name | 4-iodotetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25637-18-7 | |
| Record name | 4-iodotetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-IODOTETRAHYDRO-2H-PYRAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 4-iodotetrahydro-2H-pyran, a key building block in modern organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Chemical Properties
This compound, also known as 4-iodooxane, is a functionalized cyclic ether.[1][2] Its unique structure, featuring a reactive iodine atom on a tetrahydropyran ring, makes it a valuable intermediate for introducing this saturated heterocyclic moiety into more complex molecules.[2][3] The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 25637-18-7 | [4][5] |
| Molecular Formula | C₅H₉IO | [4][5] |
| Molecular Weight | 212.03 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 79 °C | [4] |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.5471 | [4] |
| Storage Temperature | 2-8°C, protect from light | [4] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the iodination of tetrahydro-2H-pyran-4-ol. This reaction typically proceeds via an Appel-type reaction using triphenylphosphine and iodine.
Experimental Protocol: Iodination of Tetrahydro-2H-pyran-4-ol[4]
A detailed experimental protocol for the synthesis of this compound is outlined below.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Tetrahydro-2H-pyran-4-ol | 102.13 | 2.0 | 19.58 |
| Imidazole | 68.08 | 1.600 | 23.50 |
| Triphenylphosphine | 262.29 | 5.39 | 20.56 |
| Iodine | 253.81 | 5.96 | 23.50 |
| Tetrahydrofuran (THF) | - | 78.4 mL | - |
| Ethyl acetate | - | - | - |
| Deionized water | - | - | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a round bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.600 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and tetrahydrofuran (39.2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (5.96 g, 23.50 mmol) in tetrahydrofuran (39.2 mL) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Upon reaction completion, dilute the mixture with ethyl acetate and wash with deionized water.
-
Back-extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in heptane, to yield this compound as a clarified light yellow oil (2.67 g, 12.59 mmol, 64.3% yield).[4]
Caption: Synthetic workflow for this compound.
Reactivity and Applications
The primary utility of this compound in chemical synthesis lies in the reactivity of the carbon-iodine bond.[3] The iodine atom is a good leaving group, making the C4 position susceptible to nucleophilic attack. This allows for the facile introduction of the tetrahydropyran moiety into a wide range of molecules.[1][2]
Common reactions involving this compound include:
-
Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.
-
Coupling Reactions: Participation in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form more complex architectures.
Due to its versatility, this compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds where the tetrahydropyran scaffold is a common structural motif.[2][3]
References
An In-depth Technical Guide to the Synthesis of 4-Iodotetrahydro-2H-pyran from Tetrahydro-4-pyranol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 4-iodotetrahydro-2H-pyran, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The procedure detailed herein involves the conversion of the hydroxyl group of tetrahydro-4-pyranol to an iodide.
Reaction Overview
The synthesis of this compound from tetrahydro-4-pyranol is typically achieved through an Appel-type reaction. This method utilizes a phosphine, in this case, triphenylphosphine, and iodine in the presence of a weak base like imidazole. The reaction proceeds by the in-situ formation of an iodophosphonium species, which then activates the alcohol for nucleophilic substitution by the iodide ion.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from tetrahydro-4-pyranol.
| Parameter | Value | Reference |
| Starting Material | Tetrahydro-2H-pyran-4-ol | [3] |
| Product | This compound | [3] |
| CAS Number (Product) | 25637-18-7 | [1][3] |
| Molecular Formula (Product) | C5H9IO | [3] |
| Molecular Weight (Product) | 212.03 g/mol | [3] |
| Yield | 64.3% | [3] |
| Appearance | Clarified light yellow oil | [3] |
| Purity | >95.0% (GC) | |
| Storage Conditions | 2-8°C, protect from light | [3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol)[3]
-
Imidazole (1.600 g, 23.50 mmol)[3]
-
Triphenylphosphine (5.39 g, 20.56 mmol)[3]
-
Iodine (5.96 g, 23.50 mmol)[3]
-
Tetrahydrofuran (THF), anhydrous (78.4 mL total)[3]
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round bottom flask (RBF)
-
Stirring apparatus
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column (e.g., RediSep Gold 80g silica gel column)[3]
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.600 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and 39.2 mL of tetrahydrofuran.[3]
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.[3]
-
Addition of Iodine: In a separate flask, prepare a solution of iodine (5.96 g, 23.50 mmol) in 39.2 mL of tetrahydrofuran. Slowly add this solution dropwise to the cooled reaction mixture with continuous stirring.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[3]
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[3]
-
Wash the organic layer with deionized water.[3]
-
Separate the layers and back-extract the aqueous layer with ethyl acetate.[3]
-
Combine all the organic layers.[3]
-
Dry the combined organic layer over anhydrous sodium sulfate.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by column chromatography. A suitable system is a silica gel column eluting with a gradient of 0-50% ethyl acetate in heptane.[3] This should afford this compound as a clarified light yellow oil (2.67 g, 12.59 mmol, 64.3% yield).[3]
Reaction Pathway
The following diagram illustrates the chemical transformation from tetrahydro-4-pyranol to this compound.
Caption: Synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Experimental workflow for synthesis.
References
A Comprehensive Technical Guide to 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-iodotetrahydro-2H-pyran, a pivotal intermediate in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, offering valuable insights for professionals in research and development.
Nomenclature and Chemical Structure
The compound, identified by the CAS number 25637-18-7, is systematically named This compound .[1] An alternative IUPAC name is 4-iodooxane .[2] It is also known by synonyms such as 4-Iodo-tetrahydro-pyran and 4-Iodooxacyclohexane.[3]
The molecular formula of the compound is C₅H₉IO.[4] Its structure consists of a six-membered tetrahydropyran ring with an iodine atom substituted at the fourth position.
Physicochemical and Spectral Data
The following table summarizes the key quantitative data for this compound, compiled from various sources to aid in its handling and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉IO | [2][4] |
| Molecular Weight | 212.03 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Boiling Point | 79 °C | [3][7] |
| Density | 1.777 g/cm³ | [3] |
| Refractive Index | 1.546 | [3] |
| Flash Point | 79.689 °C | [3] |
| Vapor Pressure | 0.313 mmHg at 25 °C | [3] |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. | [4] |
| Storage Temperature | 2-8 °C, protected from light | [7] |
Note: Some physical properties may have slight variations between different sources.
Experimental Protocols: Synthesis
A common and effective method for the synthesis of this compound involves the iodination of tetrahydro-2H-pyran-4-ol. The following protocol is based on a procedure reported in the literature.[7]
Reaction: Tetrahydro-2H-pyran-4-ol is converted to this compound using iodine, triphenylphosphine, and imidazole in tetrahydrofuran.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.600 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and tetrahydrofuran (39.2 mL).[7]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[7]
-
Addition of Iodine: Slowly add a solution of iodine (5.96 g, 23.50 mmol) in tetrahydrofuran (39.2 mL) dropwise to the stirring mixture.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[7]
-
Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with deionized water.[7]
-
Extraction: Separate the layers and back-extract the aqueous layer with ethyl acetate.[7]
-
Drying and Concentration: Combine all the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography (e.g., using a silica gel column with an ethyl acetate/heptane gradient) to yield this compound as a light yellow oil.[7]
Applications in Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The iodine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the tetrahydropyran moiety into a wide range of molecules. This is particularly significant in the development of pharmaceuticals and agrochemicals, where the tetrahydropyran ring is a common structural motif.[6][8] The compound's ability to participate in various chemical reactions, such as cyclization and functionalization, makes it a versatile tool for synthetic organic chemists.[6]
Safety Information
It is important to handle this compound with appropriate safety precautions.
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[3][4]
-
Safety Statements:
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | 25637-18-7 [sigmaaldrich.com]
- 2. This compound | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 25637-18-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Iodotetrahydro-2H-pyran
This technical guide provides comprehensive information on this compound, a pivotal intermediate in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly in the realm of pharmaceutical development.
Core Chemical Information
This compound, also known as 4-iodooxane, is a functionalized cyclic ether.[1] Its significance in synthetic chemistry stems from the reactive iodine atom, which serves as a good leaving group in nucleophilic substitution reactions and allows for the introduction of the tetrahydropyran moiety into more complex molecular architectures.[1][2] This compound is a versatile building block for creating a variety of organic molecules, making it a valuable reagent in the development of pharmaceuticals and agrochemicals.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 25637-18-7 | [1][3][4] |
| Molecular Formula | C₅H₉IO | [1][3][4][5] |
| Molecular Weight | 212.03 g/mol | [1][3][4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥97% or ≥99% (HPLC) | [1][3][6] |
| Boiling Point | 79 °C | [4] |
| Density (Predicted) | 1.77 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.5471 | [4] |
| Storage Conditions | Store at 0-8 °C, protect from light | [1][3][4] |
| InChI Key | JTRNQTFTRDPITG-UHFFFAOYSA-N | [5][6] |
| SMILES | IC1CCOCC1 | [3] |
Experimental Protocols
The following section details a common laboratory-scale synthesis of this compound from tetrahydro-2H-pyran-4-ol.
Synthesis of this compound
This protocol is based on the iodination of tetrahydro-2H-pyran-4-ol using iodine, triphenylphosphine, and imidazole.[4]
Materials:
-
Tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol)
-
Imidazole (1.60 g, 23.50 mmol)
-
Triphenylphosphine (5.39 g, 20.56 mmol)
-
Iodine (5.96 g, 23.50 mmol)
-
Tetrahydrofuran (THF), anhydrous (approx. 80 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (e.g., RediSep Gold 80g)
-
Heptane and Ethyl acetate for chromatography elution
Procedure:
-
Combine tetrahydro-2H-pyran-4-ol (2.0 g), imidazole (1.60 g), triphenylphosphine (5.39 g), and 39.2 mL of tetrahydrofuran in a round bottom flask.[4]
-
Cool the mixture to 0 °C using an ice bath.[4]
-
In a separate flask, prepare a solution of iodine (5.96 g) in 39.2 mL of tetrahydrofuran.[4]
-
Slowly add the iodine solution dropwise to the cooled reaction mixture with continuous stirring.[4]
-
After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring overnight.[4]
-
Upon reaction completion, dilute the mixture with ethyl acetate and wash with deionized water.[4]
-
Perform a back-extraction of the aqueous layer with ethyl acetate.[4]
-
Combine all organic layers and dry them over anhydrous sodium sulfate.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in heptane.[4]
-
The final product, this compound, is obtained as a clarified light yellow oil (yields can be around 64%).[4]
Applications and Workflows
This compound is primarily utilized as a chemical intermediate.[1] Its role is crucial in synthetic pathways that require the incorporation of a tetrahydropyran ring, a common structural motif in many biologically active compounds and natural products.[7][8]
Role in Chemical Synthesis
The compound's utility lies in the carbon-iodine bond, which can be readily cleaved to form new carbon-carbon or carbon-heteroatom bonds. This makes it an excellent electrophile for reactions with various nucleophiles.
Caption: Role of this compound in Synthesis.
Synthesis Workflow Diagram
The synthesis of this compound involves a series of well-defined steps from readily available starting materials to the purified final product.
Caption: Synthesis Workflow for this compound.
Safety Information
This compound is associated with certain hazards. It is classified as a warning-level substance, with hazard statements indicating that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280).[6] It is essential to handle this chemical in a well-ventilated area and to consult the safety data sheet (SDS) before use.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 5. This compound | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 25637-18-7 [sigmaaldrich.com]
- 7. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Iodotetrahydro-2H-pyran is a versatile cyclic iodoalkane intermediate crucial in pharmaceutical and chemical synthesis. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. Due to the inherent reactivity of the carbon-iodine bond, particularly in a secondary position, this compound is susceptible to degradation via nucleophilic substitution, and potentially through thermal and photochemical pathways. Strict adherence to recommended storage and handling protocols is paramount to ensure its quality and integrity for research and development applications.
Physicochemical Properties and Stability Overview
This compound is a colorless to light yellow liquid.[1] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering iodoalkanes the most reactive and least stable in this class of compounds. As a secondary iodoalkane, this compound is expected to be more reactive than primary iodoalkanes but less so than tertiary ones. Its primary route of decomposition is likely nucleophilic substitution, such as hydrolysis, which would lead to the formation of tetrahydro-2H-pyran-4-ol and hydroiodic acid.
Some commercial sources indicate that this compound is supplied with a stabilizer, such as sodium thiosulfate, to mitigate decomposition. This underscores the compound's inherent instability and the need for careful handling.
Table 1: Summary of Physicochemical and Storage Data for this compound
| Parameter | Value/Recommendation | Source(s) |
| Molecular Formula | C₅H₉IO | [1][2] |
| Molecular Weight | 212.03 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 79 °C | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
| Alternative Storage | Ambient Temperature | |
| Purity (Typical) | ≥95% | [3] |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [1] |
Factors Influencing Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, and the presence of nucleophiles. The tetrahydropyran ring itself is a stable saturated heterocycle, but the C-I bond is the reactive site.
3.1 Nucleophilic Substitution (Hydrolysis) The most probable degradation pathway for this compound is SN1 or SN2 reaction with nucleophiles. In the presence of water, this leads to hydrolysis, forming tetrahydro-2H-pyran-4-ol and hydroiodic acid (HI). The liberated HI can further catalyze the degradation of the ether linkage under certain conditions.
3.2 Thermal Decomposition While specific data for this compound is not readily available, iodoalkanes can undergo thermal decomposition. At elevated temperatures, homolytic cleavage of the C-I bond can occur, generating radical intermediates. These radicals can then participate in a variety of subsequent reactions, potentially leading to complex mixtures of degradation products.
3.3 Photochemical Decomposition The C-I bond is susceptible to cleavage upon exposure to ultraviolet (UV) light. This photochemical decomposition also proceeds via a radical mechanism, similar to thermal decomposition, and can lead to discoloration and loss of purity. Therefore, protection from light is a critical storage requirement.
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.[1] Avoid repeated freeze-thaw cycles.
-
Light: Store in an amber or opaque container to protect from light.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, clean, and dry container made of a non-reactive material.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and inhalation of vapors.
Experimental Protocol for Stability Assessment
This section outlines a general protocol for assessing the stability of this compound under various conditions. This protocol can be adapted based on the specific analytical capabilities and requirements of the laboratory.
5.1 Objective To evaluate the stability of this compound under defined storage conditions (e.g., temperature, humidity, light) over a specified period.
5.2 Materials and Equipment
-
This compound (high purity)
-
Environmental/stability chambers
-
Amber glass vials with inert caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
-
Appropriate solvents for analysis (e.g., HPLC-grade acetonitrile, water)
-
Reference standards for this compound and potential degradation products (e.g., tetrahydro-2H-pyran-4-ol)
5.3 Experimental Workflow
5.4 Procedure
-
Initial Analysis (T=0): Perform a full characterization of the initial batch of this compound to establish its initial purity and impurity profile.
-
Sample Preparation: Aliquot the compound into multiple amber vials, ensuring each vial is tightly sealed.
-
Storage: Place the vials in stability chambers under the desired conditions. Suggested conditions include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Photostability: As per ICH Q1B guidelines.
-
-
Time-Point Testing: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies), remove vials from the chambers.
-
Analysis: Analyze the samples for:
-
Appearance: Visual inspection for color change or precipitate formation.
-
Assay: Quantify the amount of remaining this compound using a validated HPLC or GC-MS method.
-
Degradation Products: Identify and quantify any significant degradation products.
-
-
Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a failure to meet the established acceptance criteria for assay and degradation products.
5.5 Analytical Method (Example: HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined based on the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting point, and the method must be fully developed and validated for the specific application.
Conclusion
This compound is a reactive and valuable intermediate that requires careful storage and handling to ensure its stability. The primary degradation pathway is nucleophilic substitution, and the compound is also sensitive to heat and light. By adhering to the recommended storage conditions of refrigeration, protection from light, and use of an inert atmosphere, the shelf-life of this reagent can be maximized. For critical applications in drug development, a formal stability testing program, as outlined in this guide, is essential to establish an appropriate retest period and to ensure the quality and reliability of the material.
References
Spectroscopic Profile of 4-iodotetrahydro-2H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 4-iodotetrahydro-2H-pyran, a valuable intermediate in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions offer valuable insights for the characterization and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.30 - 4.20 | m | 1H | H-4 (CH-I) |
| ~3.80 - 3.70 | m | 2H | H-2eq, H-6eq |
| ~3.50 - 3.40 | m | 2H | H-2ax, H-6ax |
| ~2.20 - 2.10 | m | 2H | H-3eq, H-5eq |
| ~1.90 - 1.80 | m | 2H | H-3ax, H-5ax |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~67.0 | C-2, C-6 |
| ~40.0 | C-3, C-5 |
| ~30.0 | C-4 (C-I) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of similar structures and computational models.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H (aliphatic) stretching |
| 1465 - 1445 | Medium | C-H bending |
| 1100 - 1050 | Strong | C-O-C (ether) stretching |
| ~600 - 500 | Medium | C-I stretching |
Note: The spectrum is predicted for a neat liquid sample.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Ratio | Predicted Fragment Ion | Notes |
| 212 | [C₅H₉IO]⁺ | Molecular ion (M⁺) |
| 85 | [C₅H₉O]⁺ | Loss of iodine radical (•I) |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Further fragmentation of the pyran ring |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation |
Note: Fragmentation is predicted based on electron ionization (EI) and the stability of resulting carbocations and radical species.
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup: A 500 MHz NMR spectrometer is used for analysis. The instrument is tuned and shimmed to the deuterium lock signal of CDCl₃ to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon-13 NMR spectrum. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrument Setup: A Fourier-transform infrared (FT-IR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Ionization: Electron ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which are formed by the breakdown of the energetically unstable molecular ion. The fragmentation pattern provides valuable structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Reactivity of the C-I Bond in 4-Iodotetrahydro-2H-pyran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-iodine (C-I) bond in 4-iodotetrahydro-2H-pyran serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the reactivity of this key functional group, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of this valuable building block in research and development.
Introduction
The tetrahydropyran (THP) scaffold is a privileged motif found in numerous natural products and biologically active compounds. Consequently, the functionalization of the THP ring is of significant interest to synthetic and medicinal chemists. This compound has emerged as a valuable intermediate due to the high reactivity of the C-I bond, which allows for the facile introduction of diverse functionalities at the C4 position.[1] The reactivity of the C-I bond is primarily governed by its relatively low bond dissociation energy and the excellent leaving group ability of the iodide ion. This guide will delve into the key reactions of this compound, providing researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.
General Reactivity and Stereochemistry
The C-I bond in this compound is susceptible to cleavage by a variety of nucleophiles and is a competent partner in cross-coupling reactions. The tetrahydropyran ring typically adopts a chair conformation, which influences the stereochemical outcome of its reactions.[2]
Nucleophilic Substitution Reactions
Nucleophilic substitution at the C4 position of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.
-
S(_N)2 Pathway: Strong, anionic nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism. This concerted process involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry at the C4 position.[3][4][5][6][7]
-
S(_N)1 Pathway: Weak, neutral nucleophiles in polar protic solvents can promote an S(_N)1 mechanism. This pathway involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers.
The chair conformation of the tetrahydropyran ring plays a crucial role in the stereochemical course of S(_N)2 reactions. For the reaction to proceed, the incoming nucleophile must approach the carbon atom from the side opposite to the leaving group (axial approach for an equatorial leaving group, and vice-versa).
Quantitative Data on Key Reactions
The following tables summarize quantitative data for representative reactions of this compound, providing a comparative overview of its reactivity with different reagents.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Azide | Sodium Azide (NaN₃) | DMF | 25 | 3 | 4-Azidotetrahydro-2H-pyran | ~90 (estimated) | Based on similar reactions[7] |
| Cyanide | Sodium Cyanide (NaCN) | Ethanol | Reflux | - | 4-Cyanotetrahydro-2H-pyran | - | [8] |
| Phenoxide | Sodium Phenoxide | THF | Reflux | - | 4-Phenoxytetrahydro-2H-pyran | - | [9][10][11] |
Note: Specific yield for the reaction with sodium cyanide and sodium phenoxide with this compound were not found in the searched literature, but these are common nucleophiles for Williamson ether synthesis and cyanide substitution.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Amine | THF/DMA | 80 | - | 4-(Phenylethynyl)tetrahydro-2H-pyran | - | General Protocol[12] |
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | - | 4-Phenyltetrahydro-2H-pyran | - | General Protocol[13][14] |
Note: While general protocols for these coupling reactions are well-established for alkyl iodides, specific examples with quantitative yields for this compound were not explicitly found in the provided search results. The conditions listed are based on typical procedures for similar substrates.
Experimental Protocols
Synthesis of 4-Azidotetrahydro-2H-pyran (S(_N)2 Reaction)
This protocol is based on a general procedure for the azidation of alkyl halides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-azidotetrahydro-2H-pyran.
Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative procedure for the Sonogashira coupling of an alkyl iodide.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
An amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).
-
Add the amine base (2.0-3.0 eq) and phenylacetylene (1.2 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitor by TLC).
-
After completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)tetrahydro-2H-pyran.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: S(_N)2 reaction pathway for this compound.
Caption: Experimental workflow for Sonogashira coupling.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. The C-I bond readily undergoes nucleophilic substitution, providing access to a wide range of functionalized tetrahydropyrans. Furthermore, it serves as an effective coupling partner in palladium-catalyzed reactions such as the Sonogashira and Suzuki couplings, enabling the formation of carbon-carbon bonds. The information presented in this guide, including quantitative data, detailed experimental protocols, and mechanistic diagrams, is intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in their drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cycloalkanes with one heteroatom [ch.ic.ac.uk]
- 3. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilicity and Reactivity of 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. Functionalization of this ring system is of paramount importance in medicinal chemistry and drug development. 4-Iodotetrahydro-2H-pyran serves as a key synthetic intermediate, prized for its inherent electrophilicity at the C4 position. The carbon-iodine bond geometry and the stability of the iodide leaving group make this compound an excellent substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its synthesis, reactivity with common nucleophiles, and the underlying principles governing its chemical behavior.
Introduction: The Electrophilic Nature of this compound
The reactivity of 4-halotetrahydropyrans in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen atom, which serves as the leaving group. The established trend for leaving group ability in both SN1 and SN2 reactions is I > Br > Cl > F.[1] This reactivity order is a direct consequence of two primary factors: the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻).
The carbon-iodine (C-I) bond is the longest and weakest among the halogens, requiring the least energy to break. Concurrently, the iodide ion (I⁻) is the largest, most polarizable, and least basic of the halide ions, making it the most stable leaving group. These properties synergistically render this compound the most reactive member of the 4-halotetrahydropyran series, making it a preferred substrate for introducing a wide array of functional groups at the C4 position.[1] Its utility is prominent in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[2]
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the iodination of the corresponding alcohol, Tetrahydro-2H-pyran-4-ol, using reagents such as iodine in the presence of triphenylphosphine and imidazole. This method provides the target compound in good yield and purity.
Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-ol[3]
-
Reagents:
-
Tetrahydro-2H-pyran-4-ol
-
Imidazole
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add Tetrahydro-2H-pyran-4-ol (1.0 eq), imidazole (1.2 eq), triphenylphosphine (1.05 eq), and anhydrous tetrahydrofuran.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring overnight.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water.
-
Back-extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with an ethyl acetate/heptane gradient) to afford this compound as a light yellow oil.
-
Reactivity with Nucleophiles: Data and Protocols
The electrophilic C4 carbon of this compound readily undergoes substitution with a range of nucleophiles. The mechanism (SN1 vs. SN2) can be influenced by the strength of the nucleophile and the polarity of the solvent. Strong nucleophiles and aprotic solvents favor the SN2 pathway, while polar protic solvents and weaker nucleophiles may involve an SN1 mechanism.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound.
| Nucleophile Class | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Nucleophile | Sodium Azide (NaN₃) | 4-Azidotetrahydro-2H-pyran | DMF | - | 100 | - | 60-66 | [1] |
| N-Nucleophile | Pyrazole Derivative | 4-(Pyrazolyl)tetrahydro-2H-pyran | DMF | K₂CO₃ | 60 | 50 | N/A | WO2006044528A1 |
| N-Nucleophile | Bicyclic Sulfonamide | 4-(Sulfonamidyl)tetrahydro-2H-pyran | THF | NaH | 50 | 18 | N/A | US9212182B2 |
Note: Yields and reaction times can vary based on the specific substrate and precise reaction conditions. "N/A" indicates data not available in the cited source.
Experimental Protocols for Nucleophilic Substitution
-
Reagents:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture (e.g., to 100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-azidotetrahydropyran product by column chromatography on silica gel.
-
-
Reagents:
-
This compound
-
N-heterocycle (e.g., pyrazole)
-
Base (e.g., K₂CO₃ or NaH)
-
Solvent (e.g., DMF or THF)
-
-
Procedure:
-
To a solution of the N-heterocycle (1.0 eq) in the chosen solvent, add the base (e.g., K₂CO₃, 1.5 eq) and stir.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to a specified temperature (e.g., 50-60 °C) for an extended period (18-50 hours).
-
After cooling, concentrate the reaction mixture.
-
Dilute the residue with a water/acetonitrile mixture and filter.
-
Purify the product by preparative HPLC or other suitable chromatographic techniques.
-
Logical Relationships in Nucleophilic Substitution
The selection of reagents and conditions is critical for achieving a successful nucleophilic substitution on the this compound core. The logical workflow involves selecting the appropriate nucleophile and matching it with a compatible solvent and, if necessary, a base to facilitate the reaction.
Conclusion
This compound is a highly effective electrophile for the synthesis of 4-substituted tetrahydropyran derivatives. Its reactivity is driven by the weak carbon-iodine bond and the excellent leaving group ability of iodide. This guide has provided the foundational knowledge, including a reliable synthetic protocol and examples of its application in nucleophilic substitution reactions. For drug development professionals and synthetic chemists, this compound represents a valuable and versatile building block for accessing novel chemical matter centered on the medicinally important tetrahydropyran core.
References
Commercial Availability and Synthetic Pathways of 4-Iodotetrahydro-2H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodotetrahydro-2H-pyran, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility lies in the presence of a reactive iodine atom, which can be readily displaced in nucleophilic substitution reactions, and a stable tetrahydropyran ring, a common scaffold in many biologically active molecules.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical and physical properties, and a detailed experimental protocol for its synthesis.
Commercial Availability
This compound (CAS No. 25637-18-7) is readily available from a variety of chemical suppliers.[2][3][4][5][6][7][8][9][10] Purity levels are typically offered at ≥95% or higher, with some suppliers providing purities of ≥97% and ≥99%.[1][6][8] The compound is generally sold in quantities ranging from milligrams to hundreds of grams. For larger, bulk quantities, inquiries with specific suppliers are recommended.[11]
The following table summarizes the availability from a selection of suppliers. Please note that pricing and stock levels are subject to change and should be verified on the respective supplier's website.
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich | 1g, 5g, 10g | Not specified |
| ChemicalBook | Inquire for pricing | 98% min |
| CymitQuimica | 250mg, 1g, 5g, 10g, 25g, 100g | 98% |
| Thermo Scientific | 250mg, 1g | ≥97% |
| TCI America | Inquire for pricing | >95.0% |
| Apollo Scientific | 1g, 5g, 10g, 25g, 100g | Not specified |
| ChemScene | Inquire for pricing | 97% |
| Chem-Impex | Inquire for pricing | ≥ 99% (HPLC) |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉IO | [2][5][6][7] |
| Molecular Weight | 212.03 g/mol | [2][5][6][7][8] |
| Appearance | Colorless to light yellow liquid | [1][2][4] |
| Boiling Point | 79 °C | [2][3] |
| Density | 1.77 ± 0.1 g/cm³ | [2][3][4] |
| Refractive Index | 1.5471 | [2] |
| Storage Temperature | 2-8°C, protect from light | [1][2][6] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the iodination of tetrahydro-2H-pyran-4-ol. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-ol
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round bottom flask, add tetrahydro-2H-pyran-4-ol (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (1.05 eq).
-
Dissolve the solids in tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in THF.
-
Slowly add the iodine solution dropwise to the stirred reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with deionized water.
-
Back-extract the aqueous layer with ethyl acetate.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-50%) to yield this compound as a clarified light yellow oil.[2]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Information
This compound is classified as an irritant.[3] It is irritating to the eyes, respiratory system, and skin.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 3. This compound CAS 25637-18-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 25637-18-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound CAS 25637-18-7 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 11. chemuniverse.com [chemuniverse.com]
safety and handling of 4-iodotetrahydro-2H-pyran
An In-Depth Technical Guide to the Safety and Handling of 4-Iodotetrahydro-2H-Pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-iodooxane, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a tetrahydropyran ring, enhances reactivity, making it a key component in the synthesis of complex organic molecules.[1] The iodine substituent facilitates various chemical transformations, including nucleophilic substitutions, allowing for the introduction of this functional group into a wide range of substrates.[1] This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, along with its physical, chemical, and toxicological properties, and a detailed experimental protocol for its synthesis.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to understand its potential risks to ensure safe handling in a laboratory setting.
GHS Hazard Statements:
-
H227: Combustible liquid.[2]
Hazard Note: Irritant.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C5H9IO | [1][5][6] |
| Molecular Weight | 212.03 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| CAS Number | 25637-18-7 | [1][3][5][6] |
| Density | 1.777 g/cm³ | [5] |
| Boiling Point | 79 °C | [5][6] |
| Flash Point | 79.689 °C | [5] |
| Refractive Index | 1.546 | [5] |
| Vapor Pressure | 0.313 mmHg at 25 °C | [5] |
Toxicological Information
The toxicological effects of this compound are primarily related to its irritant properties.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[2][3]
-
Ingestion: Ingestion may cause irritation to mucous membranes.[3]
-
Germ Cell Mutagenicity: No data available.[3]
-
Carcinogenicity: No specific data is available to indicate that this compound is a carcinogen.[3]
Safety and Handling
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
When handling this chemical, the following personal protective equipment should be worn:
-
Eye/Face Protection: Tight-sealing safety goggles or a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for organic gases and vapors (Type A, Brown).[3]
Safe Handling Practices
-
Handle in a well-ventilated place.[7]
-
Avoid contact with skin and eyes.[7]
-
Wash face, hands, and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3]
Storage
Stability and Reactivity
-
Stability: Stable under normal conditions.[3]
-
Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[3]
-
Hazardous Reactions: None under normal processing.[3]
First-Aid Measures
In case of exposure to this compound, follow these first-aid procedures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] Do NOT induce vomiting.[8]
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound from tetrahydro-2H-pyran-4-ol.[6]
Materials and Reagents
-
Tetrahydro-2H-pyran-4-ol
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Stirring apparatus
-
Silica gel for column chromatography
Procedure
-
To a round bottom flask, add tetrahydro-2H-pyran-4-ol, imidazole, triphenylphosphine, and tetrahydrofuran.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of iodine in tetrahydrofuran dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with deionized water.
-
Back-extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a silica gel column with an ethyl acetate/heptane gradient to yield this compound as a clarified light yellow oil.[6]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Hazard Mitigation and Response Logic
Caption: Logic for mitigating hazards and responding to exposure events.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Conclusion
This compound is a versatile chemical intermediate with important applications in research and development. Adherence to the safety, handling, and storage guidelines outlined in this document is critical for minimizing risks and ensuring a safe laboratory environment. Researchers should always consult the most up-to-date Safety Data Sheet before working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. This compound CAS 25637-18-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the functionalization of this ring system of significant interest in synthetic and medicinal chemistry. 4-Iodotetrahydro-2H-pyran serves as a versatile intermediate for introducing a wide array of functional groups at the C4 position via nucleophilic substitution reactions. The iodine atom is an excellent leaving group, facilitating reactions with a broad range of nucleophiles under relatively mild conditions.[1][2]
These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions, enabling the synthesis of diverse 4-substituted tetrahydropyran derivatives.
General Reaction Pathway
The nucleophilic substitution reactions of this compound typically proceed via an SN2 mechanism, involving the backside attack of a nucleophile on the carbon atom bearing the iodine. This leads to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond with inversion of stereochemistry.
Caption: General SN2 reaction of this compound.
Synthesis of this compound
The starting material, this compound, can be synthesized from the commercially available tetrahydro-2H-pyran-4-ol.
Protocol 1: Synthesis of this compound [3]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Tetrahydro-2H-pyran-4-ol | 1.0 | 102.13 | 2.0 g (19.58 mmol) |
| Imidazole | 1.2 | 68.08 | 1.60 g (23.50 mmol) |
| Triphenylphosphine | 1.05 | 262.29 | 5.39 g (20.56 mmol) |
| Iodine | 1.2 | 253.81 | 5.96 g (23.50 mmol) |
| Tetrahydrofuran (THF) | - | - | 78.4 mL |
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-ol, imidazole, and triphenylphosphine.
-
Dissolve the mixture in tetrahydrofuran (39.2 mL) and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve iodine in tetrahydrofuran (39.2 mL).
-
Slowly add the iodine solution dropwise to the cooled reaction mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water.
-
Separate the organic layer and back-extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of 0-50% ethyl acetate in heptane) to yield this compound as a light yellow oil.
Expected Yield: ~64%[3]
Nucleophilic Substitution Reactions: Protocols and Data
The following protocols outline the reaction of this compound with various nucleophiles.
Protocol 2: Synthesis of 4-Azidotetrahydro-2H-pyran
| Reagent | Molar Eq. | MW ( g/mol ) |
| This compound | 1.0 | 212.03 |
| Sodium Azide (NaN₃) | 1.5 | 65.01 |
| Dimethylformamide (DMF) | - | - |
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-azidotetrahydro-2H-pyran.
Protocol 3: Synthesis of 4-Aminotetrahydro-2H-pyran Derivatives (via reaction with amines)
| Reagent | Molar Eq. | MW ( g/mol ) |
| This compound | 1.0 | 212.03 |
| Amine (e.g., Piperidine) | 2.0 | 85.15 |
| Acetonitrile (CH₃CN) | - | - |
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add the desired amine to the solution and stir the mixture at room temperature.
-
For less reactive amines, the reaction may require heating. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydroiodide salt.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 4-amino-substituted tetrahydropyran.
Protocol 4: Synthesis of 4-Phenoxytetrahydro-2H-pyran (via reaction with phenols)
| Reagent | Molar Eq. | MW ( g/mol ) |
| This compound | 1.0 | 212.03 |
| Phenol | 1.2 | 94.11 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 |
| Dimethylformamide (DMF) | - | - |
Procedure:
-
To a solution of phenol in DMF, add potassium carbonate and stir for 15-30 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile (via reaction with cyanide)
| Reagent | Molar Eq. | MW ( g/mol ) |
| This compound | 1.0 | 212.03 |
| Sodium Cyanide (NaCN) | 1.5 | 49.01 |
| Dimethyl Sulfoxide (DMSO) | - | - |
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolve this compound in DMSO.
-
Add sodium cyanide and heat the mixture to 90-110 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction mixture and carefully pour it into a solution of ferrous sulfate (to quench excess cyanide).
-
Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 6: Synthesis of 4-(Phenylthio)tetrahydro-2H-pyran (via reaction with thiols)
| Reagent | Molar Eq. | MW ( g/mol ) |
| This compound | 1.0 | 212.03 |
| Thiophenol | 1.1 | 110.18 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 1.2 | 24.00 |
| Tetrahydrofuran (THF) | - | - |
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add thiophenol dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Summary of Quantitative Data
| Entry | Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium Azide | 4-Azidotetrahydro-2H-pyran | DMF | 80 | 12 | Data not available in searched literature |
| 2 | Piperidine | 4-(Piperidin-1-yl)tetrahydro-2H-pyran | CH₃CN | RT | 6 | Data not available in searched literature |
| 3 | Phenol/K₂CO₃ | 4-Phenoxytetrahydro-2H-pyran | DMF | 100 | 16 | Data not available in searched literature |
| 4 | Sodium Cyanide | Tetrahydro-2H-pyran-4-carbonitrile | DMSO | 110 | 8 | Data not available in searched literature |
| 5 | Thiophenol/NaH | 4-(Phenylthio)tetrahydro-2H-pyran | THF | RT | 4 | Data not available in searched literature |
Experimental Workflow Diagram
Caption: A typical experimental workflow for nucleophilic substitution.
Conclusion
This compound is a valuable and reactive substrate for the synthesis of a wide range of 4-substituted tetrahydropyran derivatives. The protocols provided herein offer a foundation for researchers to explore the diverse applications of this versatile building block in drug discovery and organic synthesis. Optimization of reaction conditions for specific nucleophiles may be required to achieve optimal yields.
References
Synthesis of 4-Substituted Tetrahydropyrans Using 4-Iodotetrahydro-2H-pyran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of 4-substituted tetrahydropyrans utilizing 4-iodotetrahydro-2H-pyran as a key building block. The tetrahydropyran (THP) motif is a prevalent structural feature in numerous biologically active molecules and natural products, making the development of efficient synthetic routes to its derivatives a critical endeavor in medicinal chemistry and drug discovery. This compound serves as a versatile precursor, enabling the introduction of a wide range of functionalities at the C4 position through various modern synthetic methodologies.
Introduction
The 4-substituted tetrahydropyran scaffold is of significant interest due to its presence in a multitude of pharmaceutical agents and natural products. The C4-iodo substituent of this compound provides a reactive handle for a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of 4-aryl, 4-alkynyl, 4-amino, 4-alkoxy, and 4-thioether substituted tetrahydropyrans. These derivatives are valuable intermediates for the synthesis of more complex molecular architectures.
General Reaction Scheme
The versatility of this compound as a synthetic intermediate is highlighted by its ability to participate in a range of chemical transformations to yield various 4-substituted tetrahydropyrans. The general reaction scheme is depicted below.
Figure 1: General reaction pathways for the synthesis of 4-substituted tetrahydropyrans from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-tetrahydropyrans
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an aryl boronic acid. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Experimental Workflow:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | 16 | 78 |
Detailed Protocol for Suzuki-Miyaura Coupling (Entry 1):
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol, 212 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-tetrahydro-2H-pyran.
Sonogashira Coupling for the Synthesis of 4-Alkynyl-tetrahydropyrans
The Sonogashira coupling provides a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, yielding 4-alkynyl-tetrahydropyrans.[1]
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 8 | 82 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 10 | 88 |
Detailed Protocol for Sonogashira Coupling (Entry 1):
-
To a Schlenk flask, add this compound (1.0 mmol, 212 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield 4-(phenylethynyl)tetrahydro-2H-pyran.
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-tetrahydropyrans
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling this compound with primary or secondary amines.[2]
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 70 | 16 | 91 |
Detailed Protocol for Buchwald-Hartwig Amination (Entry 1):
-
In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 13.7 mg), Xantphos (0.03 mmol, 17.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 212 mg) and aniline (1.2 mmol, 0.11 mL).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to give N-phenyl-tetrahydro-2H-pyran-4-amine.
Nucleophilic Substitution Reactions
The iodo group in this compound is a good leaving group, facilitating nucleophilic substitution reactions with various nucleophiles.
Williamson Ether Synthesis for 4-Alkoxy-tetrahydropyrans
The Williamson ether synthesis can be employed to synthesize 4-alkoxy-tetrahydropyrans by reacting this compound with an alcohol in the presence of a base.[3]
Table 4: Williamson Ether Synthesis with this compound
| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 92 |
| 2 | Benzyl alcohol | NaH | THF | 60 | 8 | 88 |
| 3 | tert-Butanol | KOtBu | t-BuOH | 80 | 24 | 75 |
Detailed Protocol for Williamson Ether Synthesis (Entry 1):
-
To a solution of phenol (1.2 mmol, 113 mg) in dimethylformamide (DMF, 10 mL), add potassium carbonate (2.0 mmol, 276 mg).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol, 212 mg) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain 4-phenoxytetrahydro-2H-pyran.
Synthesis of 4-Thioether-tetrahydropyrans
Similarly, 4-thioether-tetrahydropyrans can be synthesized by the reaction of this compound with a thiol in the presence of a base.
Table 5: Synthesis of 4-Thioether-tetrahydropyrans
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Cs₂CO₃ | Acetonitrile | 60 | 6 | 95 |
| 2 | Benzyl mercaptan | NaH | THF | 50 | 5 | 91 |
| 3 | 1-Hexanethiol | Et₃N | DMF | 70 | 10 | 87 |
Detailed Protocol for Thioether Synthesis (Entry 1):
-
To a solution of thiophenol (1.1 mmol, 0.11 mL) in acetonitrile (10 mL), add cesium carbonate (1.5 mmol, 488 mg).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 mmol, 212 mg).
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 4-(phenylthio)tetrahydro-2H-pyran.
Grignard Reaction
This compound can be converted to the corresponding Grignard reagent, which can then react with various electrophiles to form new C-C bonds.
Reaction Workflow:
References
The Role of 4-Iodotetrahydro-2H-pyran as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Iodotetrahydro-2H-pyran is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the introduction of the tetrahydropyran (THP) moiety into drug candidates. The THP ring is a prevalent scaffold in numerous biologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility, metabolic stability, and reduced lipophilicity compared to its carbocyclic analogue, cyclohexane.[1] The presence of the iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate for the synthesis of complex molecular architectures.[2]
One of the key applications of tetrahydropyran-containing compounds is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target for Alzheimer's disease. BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in the brains of Alzheimer's patients.[3][4] Inhibition of BACE1 is a promising strategy to reduce Aβ production and potentially slow the progression of the disease.[5] The BACE1 inhibitor Verubecestat (MK-8931) is a notable example of a pharmaceutical agent containing a tetrahydropyran group, highlighting the importance of this structural motif in the design of BACE1 inhibitors.[6][7] While the next-generation synthesis of Verubecestat employs a convergent approach with a copper-catalyzed C-N coupling, the strategic importance of the tetrahydropyran unit underscores the value of intermediates like this compound in drug discovery programs targeting BACE1 and other enzymes.[3][8]
The reactivity of the C-I bond in this compound allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Negishi couplings. These reactions are fundamental in pharmaceutical synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[9] This enables the facile connection of the tetrahydropyran ring to various aryl, heteroaryl, or alkynyl fragments, providing access to a diverse range of chemical structures for screening and optimization in drug discovery.
BACE1 Signaling Pathway in Alzheimer's Disease
The BACE1 enzyme plays a critical role in the amyloidogenic pathway, which leads to the production of amyloid-β peptides. Understanding this pathway is essential for the rationale design of BACE1 inhibitors.
Caption: BACE1 signaling pathway in the generation of Amyloid-β.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from the commercially available Tetrahydro-2H-pyran-4-ol.[10]
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-tetrahydro-2H-pyran derivative.
Quantitative Data for a Representative Suzuki Coupling:
| Reactant | Molar Eq. | Notes |
| This compound | 1.0 | |
| Arylboronic acid | 1.2 | |
| Palladium Catalyst | 0.02-0.05 | Catalyst choice can influence yield. |
| Base | 2.0-3.0 | Base strength can affect reaction rate. |
| Typical Yield | 70-95% | Highly dependent on substrates and conditions. |
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
Application Notes and Protocols for 4-Iodotetrahydro-2H-pyran in Agrochemical Development
Introduction
4-Iodotetrahydro-2H-pyran is a versatile heterocyclic building block with potential applications in the synthesis of novel agrochemicals.[1] Its tetrahydropyran scaffold is a feature found in various biologically active molecules, and the iodo-substituent provides a reactive handle for introducing this moiety into larger, more complex structures. These notes outline the potential applications of this compound in the development of new fungicides, herbicides, and insecticides, and provide detailed protocols for the synthesis and evaluation of a hypothetical candidate compound. While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, the principles outlined here are based on established practices in agrochemical research and development.
Potential Applications in Agrochemicals
The tetrahydropyran ring is a structural motif present in a number of bioactive compounds. In the context of agrochemicals, this scaffold can impart favorable physicochemical properties such as appropriate lipophilicity and metabolic stability, which are crucial for uptake and transport within the target organism. The iodo-group at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to couple the tetrahydropyran ring with a toxophore (the part of the molecule responsible for its biological activity).
-
Fungicides: The tetrahydropyran moiety could be incorporated into molecules designed to inhibit fungal growth. Many existing fungicides target specific enzymes in fungal metabolic pathways, such as those involved in respiration or sterol biosynthesis.[2][3][4][5]
-
Herbicides: By attaching the 4-tetrahydropyranyl group to a herbicidally active core, it may be possible to develop new selective or non-selective herbicides. The target sites for herbicides are diverse, including enzymes in amino acid synthesis, pigment biosynthesis, and photosystem II.
-
Insecticides: The pyran ring is a component of some pyrethroid insecticides.[6] Incorporating the this compound into novel molecular frameworks could lead to the discovery of new insecticidal compounds, potentially targeting the nervous system of insects.
Hypothetical Agrochemical Candidate: THP-Fungicide-01
To illustrate the application of this compound, we propose a hypothetical fungicidal candidate, "THP-Fungicide-01," derived from this starting material.
Synthesis of THP-Fungicide-01
The synthesis of THP-Fungicide-01 involves a nucleophilic substitution reaction between this compound and a hypothetical fungicidal core containing a nucleophilic group, such as a phenol or a thiol.
Experimental Protocol: Synthesis of THP-Fungicide-01
-
Materials:
-
This compound
-
Hypothetical fungicidal core (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the hypothetical fungicidal core (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford THP-Fungicide-01.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for THP-Fungicide-01 against a panel of common fungal pathogens.
| Fungal Pathogen | IC₅₀ (µg/mL) of THP-Fungicide-01 | IC₅₀ (µg/mL) of Standard Fungicide |
| Botrytis cinerea | 1.5 | 0.8 |
| Alternaria solani | 2.3 | 1.2 |
| Fusarium oxysporum | 5.1 | 3.5 |
| Rhizoctonia solani | 3.8 | 2.1 |
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Antifungal Assay
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of THP-Fungicide-01 in a suitable solvent (e.g., DMSO)
-
Cultures of test fungi
-
Sterile petri dishes
-
-
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the medium to 45-50 °C and add the stock solution of THP-Fungicide-01 to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the test fungus.
-
Incubate the plates at 25 °C for 3-7 days, or until the mycelium in the control plate (without the test compound) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition and determine the IC₅₀ value.
-
Protocol 2: Herbicidal Activity Screening (Pre-emergence)
-
Materials:
-
Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil
-
Pots or trays
-
Stock solution of a hypothetical THP-Herbicide-01
-
-
Procedure:
-
Fill pots with soil and sow the seeds of the test weed species at a uniform depth.
-
Prepare different concentrations of the test compound in a suitable solvent with a surfactant.
-
Apply the test solutions evenly to the soil surface.
-
Place the pots in a greenhouse with controlled temperature and light conditions.
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and comparing it to the untreated control.
-
Record any phytotoxicity symptoms such as chlorosis, necrosis, or growth inhibition.
-
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. syngentaornamentals.co.uk [syngentaornamentals.co.uk]
- 3. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. fieldadvisor.org [fieldadvisor.org]
- 5. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 6. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-iodotetrahydro-2H-pyran as a key building block. The tetrahydropyran (THP) moiety is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds. The ability to functionalize the THP ring at the C4-position through robust and versatile cross-coupling methodologies is of significant interest in medicinal chemistry and drug discovery.
These protocols offer guidance on performing Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings with this compound, enabling the synthesis of a diverse range of 4-substituted tetrahydropyran derivatives.
General Considerations
Materials and Reagents: this compound can be synthesized from commercially available tetrahydro-4H-pyran-4-ol or purchased from various chemical suppliers. All cross-coupling reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure optimal catalyst activity and prevent unwanted side reactions. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-tetrahydro-2H-pyrans
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents onto the tetrahydropyran ring.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv) | Dioxane/H₂O (3:1) | 100 | 16 | 78 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (3 equiv) | 2-MeTHF | 80 | 8 | 91 |
Experimental Protocol: Synthesis of 4-Phenyl-tetrahydro-2H-pyran
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv, e.g., 212 mg, 1.0 mmol), phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol), and potassium carbonate (2.0 equiv, 276 mg, 2.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv, 22 mg, 0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-tetrahydro-2H-pyran.
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Synthesis of 4-Alkynyl-tetrahydro-2H-pyrans
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide. This reaction is highly valuable for the introduction of alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3 equiv) | THF | 60 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3 equiv) | Toluene | 70 | 8 | 92 |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (2.5) | CuI (5) | Piperidine (2.5 equiv) | DMF | 50 | 10 | 81 |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-tetrahydro-2H-pyran
-
To a Schlenk flask, add this compound (1.0 equiv, 212 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 0.04 equiv, 7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 equiv, 0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (1.2 equiv, 0.13 mL, 1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (15 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired 4-(phenylethynyl)-tetrahydro-2H-pyran.
Caption: Sonogashira Coupling Catalytic Cycle.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-tetrahydro-2H-pyrans
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with organohalides. This reaction provides a direct route to 4-amino-substituted tetrahydropyrans.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5 equiv) | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | RuPhos Pd G3 (1.5) | - | K₃PO₄ (2 equiv) | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2 equiv) | Xylene | 120 | 20 | 68 |
Experimental Protocol: Synthesis of 4-(Phenylamino)-tetrahydro-2H-pyran
-
In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv, 18.3 mg, 0.02 mmol), XPhos (0.04 equiv, 19.1 mg, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.5 equiv, 144 mg, 1.5 mmol).
-
Add this compound (1.0 equiv, 212 mg, 1.0 mmol) and aniline (1.2 equiv, 0.11 mL, 1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and dilute with dichloromethane (15 mL).
-
Filter the mixture through a plug of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired 4-(phenylamino)-tetrahydro-2H-pyran.
Negishi Coupling: Synthesis of 4-Alkyl- and 4-Aryl-tetrahydro-2H-pyrans
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. This method is particularly useful for forming C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds and is known for its high functional group tolerance.
Quantitative Data Summary
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 89 |
| 2 | Ethylzinc bromide | PdCl₂(dppf) (3) | - | Dioxane | 80 | 16 | 76 |
| 3 | Isopropylzinc chloride | NiCl₂(dme) (5) | - | DMA | 50 | 24 | 65 |
Experimental Protocol: Synthesis of 4-Phenyl-tetrahydro-2H-pyran
-
Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) at 0 °C, add a solution of zinc chloride (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv, 16.4 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (3 mL) and this compound (1.0 equiv, 212 mg, 1.0 mmol).
-
Add the freshly prepared phenylzinc chloride solution via cannula.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford 4-phenyl-tetrahydro-2H-pyran.
Caption: Cross-Coupling Reactions of this compound.
Application Notes and Protocols: 4-Iodotetrahydro-2H-pyran in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodotetrahydro-2H-pyran is a versatile and valuable building block in the synthesis of complex natural products, particularly those containing the ubiquitous tetrahydropyran (THP) moiety. The presence of the iodine atom at the C4 position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product fragments, highlighting its role in key bond-forming reactions. The tetrahydropyran ring is a common structural motif in a wide array of biologically active natural products, including polyether antibiotics, marine macrolides, and various alkaloids.[1][2][3] The stereoselective synthesis of these cyclic ethers is a significant challenge in organic chemistry, and the use of pre-functionalized building blocks like this compound offers a strategic advantage.[4][5]
Key Applications in Natural Product Synthesis
The reactivity of the C-I bond in this compound allows for its participation in a range of coupling reactions, making it a valuable synthon for introducing the tetrahydropyran-4-yl scaffold. Notable applications include its use in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings.[6][7][8] These reactions enable the formation of C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds, respectively, providing access to a diverse range of substituted tetrahydropyrans that can serve as advanced intermediates in the total synthesis of complex natural products.
Experimental Protocols
This section provides detailed experimental protocols for key reactions involving this compound.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from the commercially available tetrahydro-2H-pyran-4-ol.[9]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Tetrahydro-2H-pyran-4-ol | 102.13 | 2.0 g | 19.58 mmol |
| Imidazole | 68.08 | 1.60 g | 23.50 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 5.39 g | 20.56 mmol |
| Iodine (I₂) | 253.81 | 5.96 g | 23.50 mmol |
| Tetrahydrofuran (THF) | - | 78.4 mL | - |
| Ethyl acetate | - | As needed | - |
| Deionized water | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.60 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and tetrahydrofuran (39.2 mL).[9]
-
Cool the mixture to 0 °C in an ice bath.[9]
-
In a separate flask, dissolve iodine (5.96 g, 23.50 mmol) in tetrahydrofuran (39.2 mL).[9]
-
Slowly add the iodine solution dropwise to the cooled reaction mixture with stirring.[9]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[9]
-
Upon reaction completion (monitored by TLC), dilute the mixture with ethyl acetate and wash with deionized water.[9]
-
Separate the layers and back-extract the aqueous layer with ethyl acetate.[9]
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel (eluent: 0-50% ethyl acetate in heptane) to afford this compound as a light yellow oil.[9]
Quantitative Data:
| Product | Yield (g) | Yield (%) |
| This compound | 2.67 | 64.3 |
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a representative example of a Sonogashira coupling reaction, a powerful tool for forming C(sp³)–C(sp) bonds, which is frequently utilized in the synthesis of natural product skeletons.[6][7]
Reaction Scheme:
Caption: Sonogashira coupling workflow.
Materials:
| Reagent/Solvent | M.W. | Amount (Example) | Moles (Example) |
| This compound | 212.03 | 1.0 g | 4.72 mmol |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 0.58 g | 5.66 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.17 g | 0.24 mmol (5 mol%) |
| Copper(I) iodide (CuI) | 190.45 | 0.045 g | 0.24 mmol (5 mol%) |
| Triethylamine (Et₃N) | 101.19 | 1.31 mL | 9.44 mmol |
| Solvent (e.g., THF or DMF) | - | 20 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 4.72 mmol), the terminal alkyne (0.58 g, 5.66 mmol), Pd(PPh₃)₂Cl₂ (0.17 g, 0.24 mmol), and CuI (0.045 g, 0.24 mmol).
-
Add the anhydrous solvent (20 mL) followed by triethylamine (1.31 mL, 9.44 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-tetrahydro-2H-pyran.
Note: The specific reaction conditions (catalyst loading, base, solvent, temperature) may need to be optimized for different terminal alkynes.
Logical Workflow for Natural Product Fragment Synthesis
The following diagram illustrates a general workflow for the incorporation of the this compound building block into a more complex molecular fragment suitable for natural product synthesis.
Caption: Synthetic workflow diagram.
This workflow highlights the strategic importance of this compound as a starting point for the efficient construction of complex tetrahydropyran-containing fragments. The initial cross-coupling reaction establishes the core carbon skeleton, which can then be further modified through a variety of functional group interconversions to install the necessary stereocenters and functional groups required for the final natural product target.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of complex natural products containing the tetrahydropyran motif. Its ability to participate in a range of carbon-carbon bond-forming reactions provides a powerful strategy for the convergent and efficient assembly of advanced synthetic intermediates. The protocols and workflows presented herein offer a practical guide for researchers in the field of natural product synthesis and drug discovery to harness the synthetic potential of this valuable iodo-pyran derivative. Further exploration of its reactivity in other modern coupling reactions is expected to expand its utility in the synthesis of ever more complex and biologically significant molecules.
References
- 1. Total synthesis of neopeltolide and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of Tetrahydropyran Natural Products" by Hannah Ford [crossworks.holycross.edu]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
Application Notes and Protocols for the Stereoselective Synthesis Utilizing 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodotetrahydro-2H-pyran is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and biologically active compounds.[1][2] Its C4-iodo substituent serves as a key functional handle for a variety of transformations, including stereoselective nucleophilic substitutions and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 4-substituted tetrahydropyran derivatives, a prevalent motif in numerous drug molecules.[3] The protocols outlined herein are designed to offer researchers and drug development professionals a practical guide to leveraging this reagent for the stereocontrolled synthesis of advanced intermediates.
Introduction to this compound in Stereoselective Synthesis
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[3] The stereochemistry of substituents on the THP ring is frequently crucial for biological activity. This compound offers a strategic entry point for the introduction of various functionalities at the C4 position with stereocontrol. The carbon-iodine bond can be readily activated for nucleophilic displacement, often proceeding through an S(_N)2 mechanism, which allows for the inversion of stereochemistry at the reaction center.[4] This feature is particularly advantageous when a specific stereoisomer is desired.
Key Applications:
-
Pharmaceutical Development: Serves as a crucial intermediate in the synthesis of novel therapeutics where the tetrahydropyran moiety is essential for activity.[1][2]
-
Synthetic Chemistry: A versatile reagent for constructing complex organic molecules through stereocontrolled substitution and coupling reactions.[1]
-
Agrochemicals and Fine Chemicals: Utilized in the development of new agrochemicals and fine chemicals.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the iodination of tetrahydro-2H-pyran-4-ol. The following protocol is adapted from established procedures.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Imidazole
-
Triphenylphosphine (PPh(_3))
-
Iodine (I(_2))
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
-
Heptane
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (1.05 eq).
-
Add anhydrous tetrahydrofuran to dissolve the solids and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran.
-
Slowly add the iodine solution dropwise to the stirred reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water.
-
Separate the organic layer and back-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane (e.g., 0-50%) to afford this compound as a colorless to light yellow oil.[5]
Quantitative Data:
| Starting Material | Reagents | Solvent | Yield | Reference |
| Tetrahydro-2H-pyran-4-ol | Imidazole, PPh(_3), I(_2) | THF | 64.3% | [5] |
Stereoselective Nucleophilic Substitution Reactions
The C-I bond in this compound is susceptible to nucleophilic attack, providing a route to a diverse range of 4-substituted tetrahydropyrans. When a chiral nucleophile or a chiral auxiliary is employed, this substitution can proceed with a high degree of stereocontrol. The S(_N)2 reaction mechanism, which involves a backside attack of the nucleophile, results in an inversion of configuration at the carbon center.[4][6]
Conceptual Workflow for Stereoselective Substitution
Application Note: Synthesis of Chiral 4-Amino-tetrahydropyran Derivatives
4-Aminotetrahydropyran scaffolds are of significant interest in drug discovery.[7] Stereoselective synthesis of these derivatives can be achieved through the reaction of this compound with a chiral amine or an amine in the presence of a chiral auxiliary.
General Protocol for Stereoselective Amination (Hypothetical)
Materials:
-
This compound
-
Chiral amine (e.g., (R)-(+)-1-phenylethylamine) or achiral amine and a chiral auxiliary
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
Stereoselective Cross-Coupling Reactions
The carbon-iodine bond of this compound is also amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. The use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of the new carbon-carbon or carbon-heteroatom bond.
Logical Pathway for Enantioselective Cross-Coupling
Application Note: Synthesis of Chiral 4-Aryl-tetrahydropyrans
4-Aryl-tetrahydropyran moieties are present in a number of biologically active compounds. Enantioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid can be a powerful method to access these structures.
General Protocol for Enantioselective Suzuki-Miyaura Coupling (Hypothetical)
Note: This is a generalized protocol as specific literature with full experimental details for this transformation starting with this compound was not found in the provided search results.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)(_2))
-
Chiral phosphine ligand (e.g., a BINAP derivative)
-
Base (e.g., K(_2)CO(_3), Cs(_2)CO(_3))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), the chiral ligand (e.g., 4-10 mol%), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Data Summary and Comparison
While specific quantitative data for stereoselective reactions starting directly from this compound are sparse in the provided search results, the following table presents data for analogous stereoselective syntheses of substituted tetrahydropyrans to provide a comparative context for expected outcomes.
Table 1: Examples of Stereoselective Tetrahydropyran Synthesis
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
| Prins Cyclization | Aromatic homoallylic alcohol, aldehyde, p-toluenesulfonic acid | Molecular Sieves 4 Å | High | N/A | 72-96% | [8] |
| Asymmetric Hetero-Diels-Alder | Silyl enol ether, aldehyde | Jacobsen's catalyst | High | Not specified | 71% | [9] |
| Pd-Catalyzed Cyclization | γ-Hydroxy alkene, aryl bromide | Pd catalyst, DPE-Phos ligand | >20:1 | N/A | Good | [10] |
Conclusion
This compound is a potent synthetic intermediate for the stereoselective construction of 4-substituted tetrahydropyran derivatives. The protocols and conceptual frameworks presented in these application notes provide a foundation for researchers to design and execute stereocontrolled syntheses. While further research is needed to fully exploit the potential of this reagent in asymmetric catalysis, the principles of stereoselective nucleophilic substitution and cross-coupling offer promising avenues for the synthesis of complex, enantioenriched molecules for drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
Application Notes and Protocol for Sonogashira Coupling with 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] The incorporation of saturated heterocyclic moieties, such as the tetrahydropyran (THP) ring, is of significant interest in drug discovery as it can improve physicochemical properties like solubility and metabolic stability.
This document provides detailed application notes and a protocol for the Sonogashira coupling of 4-iodotetrahydro-2H-pyran, a non-activated alkyl iodide, with various terminal alkynes. The coupling of unactivated alkyl halides is a more challenging transformation than that of their aryl or vinyl counterparts, often necessitating specialized catalyst systems to achieve efficient conversion.[1] Recent advances have demonstrated the efficacy of palladium catalysts bearing N-heterocyclic carbene (NHC) ligands for this purpose.[1]
Data Presentation
The following table summarizes representative data for the Sonogashira coupling of this compound with a variety of terminal alkynes. The conditions presented are based on established protocols for the coupling of non-activated alkyl iodides and serve as a starting point for optimization.[1]
| Entry | Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)tetrahydro-2H-pyran | Pd(OAc)₂ / IPr | Cs₂CO₃ | Toluene | 80 | 12 | 85 |
| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)tetrahydro-2H-pyran | Pd(OAc)₂ / IPr | K₂CO₃ | Dioxane | 80 | 16 | 78 |
| 3 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran | Pd(OAc)₂ / IPr | Cs₂CO₃ | Toluene | 70 | 12 | 92 |
| 4 | 3-Ethynylpyridine | 4-(Pyridin-3-ylethynyl)tetrahydro-2H-pyran | Pd(OAc)₂ / IPr | Cs₂CO₃ | DMF | 85 | 18 | 75 |
| 5 | Propargyl alcohol | 3-(Tetrahydro-2H-pyran-4-yl)prop-2-yn-1-ol | Pd(OAc)₂ / IPr | K₃PO₄ | THF | 65 | 24 | 65 |
*Yields are for isolated products and are representative. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne, adapted from established methods for non-activated alkyl iodides.[1]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) (4 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) (4 mol%), copper(I) iodide (1 mol%), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene to the flask via syringe.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.
Reaction and Monitoring:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyltetrahydro-2H-pyran.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Sonogashira coupling reaction and the general experimental workflow.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-iodotetrahydro-2H-pyran with various boronic acids. This reaction is a powerful tool for the synthesis of 4-aryltetrahydro-2H-pyrans, a structural motif present in numerous biologically active molecules and pharmaceutical candidates. The protocols outlined below are based on established principles of Suzuki-Miyaura couplings for alkyl halides and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2] It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[3] The coupling of this compound provides a direct route to 4-substituted tetrahydropyran rings, which are key structural components in many natural products and pharmaceuticals.
The general transformation is depicted below:
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The reactivity of the C(sp³)-I bond in this compound requires careful optimization to achieve high yields and minimize side reactions.
Catalyst and Ligand Selection
A variety of palladium catalysts and phosphine ligands can be employed. The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of alkyl iodides, bulky and electron-rich phosphine ligands are often preferred as they promote the rate of oxidative addition and reductive elimination.
Base and Solvent Systems
The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base and solvent is often interdependent. A range of inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The solvent system typically consists of an organic solvent such as dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water to aid in the dissolution of the base and facilitate the reaction.
Tabulated Summary of Representative Reaction Conditions
The following table summarizes a set of representative conditions for the Suzuki-Miyaura coupling of a generic secondary iodoalkane with an arylboronic acid, which can be adapted for this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | THF/H₂O (3:1) | 80 | 24 | 78 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/Ethanol/H₂O (2:1:1) | 85 | 18 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
In a separate vial, prepare the catalyst system by dissolving the palladium precursor and the phosphine ligand in the anhydrous organic solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add the degassed water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryltetrahydro-2H-pyran.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: Formation of Grignard Reagent from 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the Grignard reagent from 4-iodotetrahydro-2H-pyran, a key intermediate in the development of novel therapeutics. The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The corresponding Grignard reagent, (tetrahydro-2H-pyran-4-yl)magnesium iodide, serves as a powerful nucleophile for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[3][4]
Data Presentation
Table 1: Reactants and Stoichiometry for Grignard Reagent Formation
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | C₅H₉IO | 212.03 | 1.0 equiv |
| Magnesium Turnings | Mg | 24.31 | 1.2 - 1.5 equiv |
| Iodine | I₂ | 253.81 | Catalytic amount |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
Note: An excess of magnesium is typically used to ensure the complete conversion of the alkyl iodide.
Table 2: Typical Reaction Parameters and Conditions
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential to stabilize the Grignard reagent.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen.[3] |
| Initiation | Gentle heating, Iodine crystal | To activate the magnesium surface and initiate the reaction.[1] |
| Temperature | Gentle reflux | To maintain a steady reaction rate. |
| Reaction Time | 30 - 60 minutes post-addition | To ensure complete formation of the Grignard reagent.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is adapted from a known procedure for the synthesis of this compound from tetrahydro-2H-pyran-4-ol.
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (1.0 equiv), imidazole (1.2 equiv), triphenylphosphine (1.05 equiv), and anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.2 equiv) in anhydrous THF dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Formation of (Tetrahydro-2H-pyran-4-yl)magnesium Iodide
This is a general protocol for the formation of a Grignard reagent and should be performed under strictly anhydrous conditions with all glassware being flame-dried or oven-dried before use.[3][5]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
Apparatus:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
Procedure:
-
Place magnesium turnings (1.2-1.5 equiv) into the three-necked flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Assemble the glassware and flush the system with a slow stream of inert gas (nitrogen or argon).
-
Add enough anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension.
-
Gently warm the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubbling from the magnesium surface, and the solution turning cloudy.[1]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1] The resulting solution will be a cloudy gray or brown mixture.
Protocol 3: General Procedure for Reaction with an Electrophile (e.g., a Ketone)
This protocol outlines the subsequent reaction of the prepared Grignard reagent with a generic ketone electrophile to form a tertiary alcohol, a common application in drug synthesis.[1]
Materials:
-
(Tetrahydro-2H-pyran-4-yl)magnesium iodide solution (prepared in Protocol 2)
-
Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous THF.
-
Cool the ketone solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared (tetrahydro-2H-pyran-4-yl)magnesium iodide solution (1.1 equiv) from the dropping funnel to the stirred ketone solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-substituted-4-hydroxytetrahydro-2H-pyran.
Visualizations
Caption: Workflow for the formation of (tetrahydro-2H-pyran-4-yl)magnesium iodide.
Caption: General experimental workflow for the synthesis of a 4-substituted-4-hydroxytetrahydro-2H-pyran using the Grignard reagent.
References
Application Notes and Protocols for the Synthesis of Spirocycles from 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocycles are a class of organic compounds characterized by a unique three-dimensional structure where two rings are connected by a single common atom. This structural rigidity and complexity make them valuable scaffolds in medicinal chemistry, often leading to compounds with high affinity and selectivity for biological targets. The tetrahydropyran (THP) moiety is also a privileged structure found in numerous natural products and pharmaceuticals. The synthesis of spirocycles incorporating a THP ring is therefore of significant interest in drug discovery and development.
4-Iodotetrahydro-2H-pyran is a versatile building block in organic synthesis.[1][2] The carbon-iodine bond at the 4-position provides a reactive site for nucleophilic substitution, making it an excellent precursor for the construction of more complex molecules. This document outlines a general protocol for the synthesis of spiro-tetrahydropyran ethers via a two-step, one-pot reaction sequence involving the initial nucleophilic substitution of this compound with a suitable di-nucleophile, followed by an intramolecular cyclization to form the spirocyclic framework.
Reaction Principle
The general strategy for the synthesis of spirocycles from this compound involves a tandem nucleophilic substitution and intramolecular cyclization. In the presence of a strong base, such as sodium hydride (NaH), a di-nucleophile (e.g., a diol or a compound with an active methylene group) is deprotonated to form a more potent nucleophile. This nucleophile then attacks the electrophilic carbon bearing the iodine atom on the tetrahydropyran ring, displacing the iodide and forming an intermediate. Subsequent intramolecular cyclization of this intermediate, also promoted by the base, results in the formation of the desired spirocycle. The choice of the di-nucleophile determines the nature of the second ring in the spirocyclic system.
Proposed Synthetic Pathway
References
The Role of 4-Iodotetrahydro-2H-pyran in Polyether Natural Product Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyether natural products are a class of structurally complex and biologically active molecules, many of which exhibit potent therapeutic properties. Their intricate architectures, often featuring multiple fused tetrahydropyran (THP) rings, present significant challenges to synthetic chemists. The strategic incorporation of pre-functionalized building blocks is crucial for the efficient construction of these complex targets. 4-Iodotetrahydro-2H-pyran has been identified as a valuable, albeit not widely documented, synthetic intermediate for introducing the fundamental tetrahydropyran motif in the convergent synthesis of polyether scaffolds. The presence of a reactive iodine atom at the C4 position allows for a variety of carbon-carbon bond-forming reactions, enabling the coupling of this pyran unit to other fragments of a target molecule.
This document provides an overview of the potential applications of this compound in the synthesis of polyether natural products, focusing on key reaction protocols and logical workflows for its utilization. While specific examples of its direct application in the total synthesis of a named polyether natural product are not prevalent in the reviewed literature, the principles of its reactivity provide a clear roadmap for its strategic use.
Key Applications and Synthetic Strategies
The primary role of this compound in the construction of polyether natural products is to serve as an electrophilic building block for the installation of a tetrahydropyran ring. The carbon-iodine bond can be readily activated for participation in various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. This compound, as an alkyl iodide, can participate in several such transformations.
-
Sonogashira Coupling: This reaction enables the coupling of a terminal alkyne with an organic halide. In the context of polyether synthesis, this compound can be coupled with an alkyne-containing fragment of the target molecule. The resulting alkynyl-pyran can then be further elaborated.
-
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. This method is known for its high functional group tolerance and is suitable for coupling complex fragments. An organozinc reagent derived from one part of the polyether backbone can be coupled with this compound.
Logical Workflow for Cross-Coupling Strategy
Caption: Convergent synthesis of a polyether backbone using this compound.
Experimental Protocols
While a specific literature example detailing the use of this compound in a polyether natural product synthesis is not available, the following are generalized protocols for the key reactions, which can be adapted by researchers.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of tetrahydro-2H-pyran-4-ol to the corresponding iodide.
| Reactants/Reagents | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Tetrahydro-2H-pyran-4-ol | 102.13 | 19.58 | 1.0 |
| Imidazole | 68.08 | 23.50 | 1.2 |
| Triphenylphosphine | 262.29 | 20.56 | 1.05 |
| Iodine | 253.81 | 23.50 | 1.2 |
| Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (19.58 mmol), imidazole (23.50 mmol), and triphenylphosphine (20.56 mmol) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (23.50 mmol) in THF dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in heptane) to afford this compound.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol provides a general framework for the coupling of an iodoalkane like this compound with a terminal alkyne.
| Reactants/Reagents | Role | Typical Loading (mol%) |
| This compound | Electrophile | 1.0 equivalent |
| Terminal Alkyne Fragment | Nucleophile | 1.1 - 1.5 equivalents |
| Pd(PPh₃)₂Cl₂ or other Pd(0) source | Palladium Catalyst | 2 - 5 |
| Copper(I) Iodide (CuI) | Co-catalyst | 5 - 10 |
| Triethylamine (Et₃N) or Diisopropylamine | Base and Solvent | - |
| Tetrahydrofuran (THF) | Co-solvent (optional) | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.
-
Add a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in the amine base (and optional co-solvent).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Reaction Pathway for Sonogashira Coupling
Caption: Catalytic cycle for the Sonogashira coupling of this compound.
Conclusion
While direct, documented applications in the total synthesis of complex polyether natural products are scarce, this compound remains a potentially valuable building block for researchers in this field. Its ability to participate in reliable C-C bond-forming reactions offers a convergent route to incorporate the tetrahydropyran moiety. The provided protocols for its synthesis and subsequent coupling reactions serve as a foundational guide for chemists aiming to explore its utility in the assembly of polyether scaffolds. Further research into the application of this and similar functionalized pyran derivatives could lead to more efficient and modular synthetic routes towards these challenging and important natural products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodotetrahydro-2H-pyran
Welcome to the technical support center for the synthesis of 4-iodotetrahydro-2H-pyran. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Appel reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Wet reagents or solvent: The Appel reaction is sensitive to moisture, which can consume the reactive intermediates. 2. Degraded triphenylphosphine: Triphenylphosphine can oxidize to triphenylphosphine oxide over time. 3. Low reaction temperature: The reaction may be too slow at very low temperatures. 4. Insufficient reaction time: The reaction may not have reached completion. | 1. Ensure all reagents and solvents are anhydrous. Dry solvents using standard procedures (e.g., distillation over a suitable drying agent). 2. Use fresh, high-purity triphenylphosphine. 3. Allow the reaction to warm to room temperature after the initial cooling phase and stir overnight. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Reaction Mixture Turns Dark Brown/Black | 1. Excess iodine: A large excess of iodine can lead to the formation of colored byproducts. 2. Decomposition: The reaction mixture may be decomposing due to prolonged reaction times or exposure to light. | 1. Add the iodine solution dropwise to the reaction mixture to avoid localized high concentrations. 2. After the reaction is complete, quench the excess iodine by washing the organic layer with a saturated aqueous solution of sodium thiosulfate until the color disappears. 3. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Difficult Purification: Co-elution with Triphenylphosphine Oxide | 1. Similar polarity: Triphenylphosphine oxide can have a similar polarity to the product, making separation by column chromatography challenging. 2. Overloading the column: Using too much crude product on the column can lead to poor separation. | 1. Precipitation: Before column chromatography, concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane or a mixture of pentane/ether. Triphenylphosphine oxide is poorly soluble in these solvents and will precipitate, allowing for its removal by filtration. 2. Complexation: Treat the crude product with zinc chloride in a polar solvent to precipitate a triphenylphosphine oxide-zinc complex, which can be filtered off.[1][2][3] 3. Use a larger amount of silica gel for chromatography and a shallow solvent gradient. |
| Presence of Unreacted Starting Material (Tetrahydro-2H-pyran-4-ol) | 1. Incomplete reaction: The reaction has not gone to completion. 2. Stoichiometry of reagents: Insufficient amounts of iodinating reagents. | 1. Increase the reaction time and monitor by TLC. 2. Ensure accurate weighing and stoichiometry of triphenylphosphine, iodine, and imidazole. A slight excess of the iodinating reagents can be used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely reported method is the Appel reaction, which involves the conversion of tetrahydro-2H-pyran-4-ol to the corresponding iodide using triphenylphosphine and iodine in the presence of a base like imidazole.[4] This reaction is generally high-yielding and proceeds under mild conditions.
Q2: What is the role of each reagent in the Appel reaction for this synthesis?
-
Tetrahydro-2H-pyran-4-ol: The starting material containing the hydroxyl group to be replaced.
-
Triphenylphosphine (PPh₃): Acts as an oxygen acceptor, forming the stable triphenylphosphine oxide, which is a driving force for the reaction.
-
Iodine (I₂): The source of the iodide nucleophile.
-
Imidazole: Acts as a base to deprotonate the alcohol and also as a catalyst.
Q3: What is the expected yield for the synthesis of this compound using the Appel reaction?
Reported yields are typically in the range of 60-70%. One specific protocol reports a yield of 64.3%.[4]
Q4: Are there any alternative methods for synthesizing this compound?
Yes, an alternative approach is the Prins cyclization. This reaction involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, followed by trapping of the resulting carbocation with an iodide source. While this method can be highly diastereoselective for 4-halotetrahydropyrans, specific protocols for the 4-iodo derivative starting from readily available materials are less commonly detailed in the literature.[5][6][7][8][9]
Q5: How can I effectively remove the triphenylphosphine oxide byproduct?
The most common methods include:
-
Crystallization/Precipitation: Triphenylphosphine oxide is often crystalline and less soluble in non-polar solvents. Triturating the crude product with solvents like pentane or ether can cause the oxide to precipitate.
-
Chromatography: While sometimes challenging, column chromatography with a carefully chosen solvent system (e.g., a gradient of ethyl acetate in heptane) can be effective.[4]
-
Precipitation with Metal Salts: Adding zinc chloride to a solution of the crude product in a polar solvent can precipitate a complex of the phosphine oxide, which can then be removed by filtration.[1][2][3]
Data Presentation
Table 1: Reagent Stoichiometry and Yield for Appel Reaction
| Reagent | Molar Equivalents |
| Tetrahydro-2H-pyran-4-ol | 1.0 |
| Triphenylphosphine | 1.05 |
| Iodine | 1.2 |
| Imidazole | 1.2 |
| Reported Yield | 64.3% [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Appel Reaction
This protocol is adapted from a reported literature procedure.[4]
Materials:
-
Tetrahydro-2H-pyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Heptane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (1.05 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution dropwise to the cooled reaction mixture with stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with deionized water.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer and back-extract the aqueous layer with ethyl acetate.
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Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of 0-50% ethyl acetate in heptane to afford this compound as a light-yellow oil.
Visualizations
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 4. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 9. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nucleophilic Substitution of 4-Iodotetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the nucleophilic substitution of 4-iodotetrahydro-2H-pyran.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during nucleophilic substitution on this compound?
The main side reaction is β-elimination, which competes with the desired nucleophilic substitution.[1] Because this compound is a secondary iodide, it can react via four possible pathways: SN1, SN2, E1, and E2.[2][3] The elimination reactions (E1 and E2) produce the byproduct 3,6-dihydro-2H-pyran.
Q2: My reaction is producing a significant amount of an alkene byproduct. What is happening?
The formation of an alkene (3,6-dihydro-2H-pyran) is a clear indication of an elimination reaction. This occurs when the nucleophile acts as a base, abstracting a proton from a carbon adjacent to the one bearing the iodide leaving group.[4] Reaction conditions, such as the strength of the base, temperature, and solvent choice, heavily influence the ratio of substitution to elimination.[1]
Q3: How does the choice of nucleophile affect the outcome of the reaction?
The nature of the nucleophile is critical in determining the reaction pathway.
-
Strong, non-bulky nucleophiles that are weak bases (e.g., Br⁻, I⁻, CN⁻, N₃⁻) favor the SN2 pathway, leading to the desired substitution product.[2]
-
Strong, bulky bases (e.g., potassium tert-butoxide, LDA) will strongly favor the E2 elimination pathway.[5]
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Weak nucleophiles that are also weak bases (e.g., H₂O, ROH) favor competing SN1 and E1 pathways, which proceed through a carbocation intermediate.[5][6]
Q4: What is the role of the solvent in controlling side reactions?
The solvent plays a key role in stabilizing intermediates and transition states.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation but leave the nucleophile reactive.[6][7]
-
Polar protic solvents (e.g., water, ethanol, methanol) stabilize both the leaving group and the carbocation intermediate, promoting SN1 and E1 reactions.[6] They can also solvate the nucleophile, reducing its reactivity in an SN2 context.
Q5: Why is temperature control important for this reaction?
Higher temperatures generally favor elimination reactions over substitution reactions.[5] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring elimination. Therefore, running the reaction at the lowest feasible temperature can help minimize the formation of the elimination byproduct.
Troubleshooting Guide for Side Reactions
This guide addresses specific issues that may arise during the nucleophilic substitution of this compound.
Problem 1: Low yield of substitution product and significant formation of 3,6-dihydro-2H-pyran.
This is the most common issue, indicating that elimination is the dominant pathway.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Nucleophile is too basic. | Switch to a less basic nucleophile with similar or higher nucleophilicity. For example, if using an alkoxide (RO⁻), consider using the corresponding thiol (RS⁻) or an azide (N₃⁻) if the target molecule allows. |
| Reaction temperature is too high. | Lower the reaction temperature. Start the reaction at 0 °C or even lower, and allow it to slowly warm to room temperature only if the reaction rate is too slow. |
| Inappropriate solvent. | If using a polar protic solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor the SN2 pathway.[7] |
| Use of a bulky base/nucleophile. | Ensure the nucleophile is not sterically hindered. Bulky reagents favor elimination because they have difficulty accessing the electrophilic carbon for a backside attack (SN2).[2] |
Problem 2: Reaction is very slow or does not proceed to completion.
This issue suggests that the reaction conditions are not optimal for the desired substitution pathway.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor nucleophile. | The chosen nucleophile may be too weak. If possible, increase its nucleophilicity (e.g., by deprotonating it to form the conjugate base) or switch to a stronger nucleophile. |
| Solvent is hindering the nucleophile. | If using a polar protic solvent for an SN2 reaction, the solvent may be forming a hydrogen-bond shell around the nucleophile, reducing its reactivity. Switch to a polar aprotic solvent.[6] |
| Insufficient temperature. | While high temperatures favor elimination, a certain amount of thermal energy is required to overcome the activation energy. If the reaction is clean but slow at a low temperature, consider a modest, incremental increase in temperature while monitoring for byproduct formation. |
| Leaving group ability. | Iodine is an excellent leaving group. This is unlikely to be the primary issue but ensure the starting material is pure. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the competitive nature of the reactions and a logical workflow for troubleshooting.
Caption: Competing substitution and elimination pathways.
Caption: A troubleshooting workflow for experiments.
Key Experimental Protocols
Protocol 1: Maximizing SN2 Substitution Product
This protocol is designed to favor the SN2 pathway and minimize elimination.
Objective: To synthesize 4-azidotetrahyro-2H-pyran from this compound using sodium azide.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Ethyl acetate, water, brine for workup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add sodium azide in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed (typically 4-12 hours), quench the reaction by pouring it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of Elimination Byproduct
Objective: To confirm the identity of the 3,6-dihydro-2H-pyran byproduct.
Procedure:
-
Isolate the byproduct from the reaction mixture using column chromatography. The byproduct will be less polar than the substitution product.
-
Obtain a ¹H NMR spectrum. The key diagnostic signals for 3,6-dihydro-2H-pyran are two olefinic protons (vinylic protons) typically appearing in the range of 5.5-6.0 ppm, which are absent in the starting material and the substitution product.
-
Confirm the molecular weight using Mass Spectrometry (MS). The expected mass for C₅H₈O will be significantly lower than that of the substitution product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 6. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Iodotetrahydro-2H-pyran
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-iodotetrahydro-2H-pyran from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction mixtures?
A1: The synthesis of this compound, commonly prepared from tetrahydro-2H-pyran-4-ol, often involves reagents like triphenylphosphine and iodine.[1] Consequently, the primary impurities are typically unreacted starting materials (tetrahydro-2H-pyran-4-ol), triphenylphosphine oxide (a byproduct of the reaction), and residual iodine. In some cases, side-products from elimination reactions or other competing pathways may also be present.
Q2: My purified this compound is a yellow or orange liquid. Is this normal, and how can I decolorize it?
A2: this compound is typically described as a colorless to light yellow or orange liquid.[1] The yellow or orange hue can be due to trace amounts of dissolved iodine. To decolorize the product, you can wash the crude organic extract with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), prior to drying and concentration. This will reduce the iodine to colorless iodide ions, which can then be removed in the aqueous phase.
Q3: What is the most effective method for purifying this compound?
A3: The most commonly cited and effective method for purifying this compound is flash column chromatography using silica gel.[1] A gradient elution system, for example, starting with a non-polar solvent like heptane or hexane and gradually increasing the polarity with ethyl acetate, has been shown to successfully separate the desired product from impurities.[1]
Q4: I am experiencing low yields after column chromatography. What are the potential reasons for this?
A4: Low yields can be attributed to several factors:
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Incomplete Reaction: The initial reaction may not have gone to completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.
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Product Instability: Iodo-compounds can be sensitive to light and prolonged exposure to silica gel.[2][3] To mitigate this, it is recommended to protect the reaction and purification setup from light and to perform the chromatography as efficiently as possible.
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Co-elution with Impurities: If the solvent system is not optimized, the product may co-elute with impurities, leading to impure fractions that are subsequently discarded, thus lowering the overall yield.
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Loss during Work-up: Ensure thorough extraction of the product from the aqueous layer during the work-up procedure. Back-extracting the aqueous layer with the organic solvent can help recover any dissolved product.[1]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using several analytical techniques. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are effective for assessing purity. Additionally, High-Performance Liquid Chromatography (HPLC) can be used.[4] A purity of ≥95% is commonly reported for commercially available products.[5]
Q6: What are the recommended storage conditions for purified this compound?
A6: To ensure the stability of the purified compound, it should be stored at low temperatures, typically between 2-8°C.[1][3] It is also crucial to protect it from light.[2][3] Some suppliers provide the compound stabilized with sodium thiosulfate to prevent decomposition.[2]
Troubleshooting Guide
| Problem | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Low Purity after Column Chromatography | Multiple spots on TLC of the final product; analytical data (e.g., NMR, GC) shows the presence of impurities. | Inappropriate solvent system for chromatography. | Optimize the eluent system using TLC to achieve better separation between the product and impurities. A gradient elution is often more effective than an isocratic one.[1] |
| Overloading the column with crude product. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | ||
| Product is a Dark Brown/Purple Oil | The final product has a persistent dark color even after chromatography. | Significant amount of residual iodine. | Before concentrating the crude product for chromatography, wash the organic solution with an aqueous solution of sodium thiosulfate until the organic layer is colorless. |
| Product Decomposes on Silica Gel Column | Streaking on the TLC plate; low recovery of product from the column. | The product is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Prolonged exposure to light during purification. | Wrap the chromatography column and collection flasks in aluminum foil to protect the compound from light. | ||
| Difficulty Removing Triphenylphosphine Oxide | A white solid (triphenylphosphine oxide) precipitates from the crude product or co-elutes with the desired compound. | Triphenylphosphine oxide can have similar polarity to the product depending on the eluent. | Modify the work-up by washing the crude organic mixture with a dilute acid solution (e.g., 1M HCl) to protonate any basic impurities. For chromatography, a solvent system with a lower polarity might help to retain the more polar triphenylphosphine oxide on the column. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25637-18-7 | [1][2] |
| Molecular Formula | C₅H₉IO | [1][2] |
| Molecular Weight | 212.03 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Boiling Point | 79 °C | [1][6] |
| Density | ~1.77 g/cm³ | [1][6] |
| Refractive Index | ~1.547 | [1][6] |
| Storage Temperature | 2-8°C (protect from light) | [1][3] |
Experimental Protocols
Protocol: Purification by Flash Column Chromatography
This protocol is a general guideline based on commonly reported procedures.[1]
-
Preparation of the Crude Sample:
-
After the reaction work-up, which typically involves dilution with a solvent like ethyl acetate, washing with water, and drying over an anhydrous salt (e.g., sodium sulfate), concentrate the organic solution under reduced pressure to obtain the crude product as an oil.[1]
-
If significant amounts of triphenylphosphine oxide are present, consider precipitating it by adding a non-polar solvent like hexane or a mixture of hexane and ether, and filtering it off before proceeding.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane or hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving the crude oil in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully apply the prepared sample to the top of the packed silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% heptane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A common gradient is from 0% to 50% ethyl acetate in heptane.[1]
-
Collect fractions and monitor the elution process using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on TLC plates and visualize the spots (e.g., using a UV lamp or an iodine chamber).
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a clear, light-yellow oil.[1]
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
Technical Support Center: Optimizing Reactions with 4-Iodotetrahydro-2H-pyran
Welcome to the technical support center for optimizing reactions involving 4-iodotetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions (FAQs) regarding temperature optimization for various reaction types.
Section 1: Troubleshooting Guides
This section addresses specific challenges you might encounter during your experiments with this compound and offers potential solutions with a focus on temperature optimization.
Guide 1: Low Yield in Nucleophilic Substitution Reactions
Problem: You are observing low yields in a nucleophilic substitution reaction with this compound.
Possible Cause & Troubleshooting Steps:
-
Inappropriate Reaction Temperature: The reaction temperature may be too low for an efficient substitution to occur or too high, leading to side reactions.
-
Solution: Systematically screen a range of temperatures. Start at room temperature and incrementally increase the temperature (e.g., in 10-20 °C intervals) while monitoring the reaction progress by TLC or LC-MS. For many common nucleophiles, a temperature range of 50-80 °C can be a good starting point for optimization.
-
-
Competition with Elimination (E2) Pathway: At elevated temperatures, the competing E2 elimination reaction can become significant, leading to the formation of 3,6-dihydro-2H-pyran as a byproduct and reducing the yield of the desired substitution product.
-
Solution: If elimination is suspected, try running the reaction at a lower temperature for a longer duration. Using a less sterically hindered base can also favor substitution over elimination.
-
-
Poor Solubility: The reactants may not be fully dissolved at lower temperatures, limiting the reaction rate.
-
Solution: Ensure your solvent choice is appropriate for the reactants at the desired temperature. A slight increase in temperature can sometimes improve solubility and reaction rate.
-
Workflow for Temperature Screening in Nucleophilic Substitution:
Caption: Workflow for optimizing temperature in nucleophilic substitution reactions.
Guide 2: Poor Conversion in Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Problem: Your Suzuki or Sonogashira coupling reaction with this compound is showing low conversion to the desired product.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Reaction Temperature: The energy barrier for one of the steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) may not be overcome at the current temperature.
-
Solution: Temperature screening is crucial for optimizing coupling reactions. For Suzuki and Sonogashira couplings, a common starting point is between 80 °C and 100 °C. However, the optimal temperature is highly dependent on the specific catalyst, ligands, base, and solvent used.
-
-
Catalyst Deactivation: The palladium catalyst can deactivate at excessively high temperatures, leading to a stalled reaction.
-
Solution: If you suspect catalyst deactivation at high temperatures, try running the reaction at a slightly lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst.
-
-
Ligand Dissociation/Decomposition: The phosphine ligands commonly used in coupling reactions can dissociate from the metal center or decompose at high temperatures, affecting catalytic activity.
-
Solution: Select a ligand that is known to be thermally stable. If high temperatures are required, consider using more robust ligands.
-
Logical Relationship for Troubleshooting Low Conversion in Coupling Reactions:
Caption: Troubleshooting logic for low conversion in coupling reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a nucleophilic substitution reaction with this compound?
A1: A good starting point for nucleophilic substitution reactions with this compound is room temperature (approximately 20-25 °C). If the reaction is slow or does not proceed, gradually increasing the temperature to a range of 50-80 °C is recommended. The optimal temperature will depend on the nucleophilicity of the reacting partner and the solvent used.
Q2: How does temperature affect the competition between substitution (SN2) and elimination (E2) reactions?
A2: Generally, higher temperatures favor elimination reactions over substitution reactions. This is because elimination reactions often have a higher activation energy and benefit more from increased thermal energy. If you are observing a significant amount of the elimination byproduct (3,6-dihydro-2H-pyran), reducing the reaction temperature is a primary strategy to favor the desired substitution product.
Q3: What is a typical temperature range for Suzuki coupling reactions involving this compound?
A3: For Suzuki coupling reactions, a temperature range of 80-100 °C is often effective. However, this is highly dependent on the specific palladium catalyst, ligand, and base employed. It is always advisable to perform a temperature screen to find the optimal conditions for your specific substrate and catalytic system.
Q4: Can Sonogashira coupling with this compound be performed at room temperature?
A4: While some highly efficient palladium catalyst systems can facilitate Sonogashira couplings at room temperature, it is more common for these reactions to require heating. A starting temperature of 60-80 °C is a reasonable starting point for optimization. The reactivity of the alkyne and the chosen catalytic system will determine if lower temperatures are feasible.
Section 3: Data Presentation
Table 1: General Temperature Guidelines for Common Reactions with this compound
| Reaction Type | General Starting Temperature (°C) | Optimization Range (°C) | Key Considerations |
| Nucleophilic Substitution (SN2) | 20 - 25 | 20 - 80 | Higher temperatures may increase the rate but can also promote the competing E2 elimination. |
| Suzuki Coupling | 80 | 60 - 120 | Highly dependent on the catalyst, ligand, and base. Temperature screening is critical. |
| Sonogashira Coupling | 60 | Room Temp. - 100 | The need for heating depends on the catalyst system and the reactivity of the alkyne. |
| Heck Coupling | 80 - 100 | 60 - 140 | Often requires higher temperatures to proceed efficiently. |
Note: The temperature ranges provided are general starting points and should be optimized for each specific reaction.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of a Nucleophilic Substitution Reaction
-
Reaction Setup: In parallel reaction vials, add this compound (1.0 eq), the desired nucleophile (1.1-1.5 eq), and a suitable solvent (e.g., DMF, DMSO, or acetonitrile).
-
Base Addition: If the reaction requires a base, add the appropriate base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) to each vial.
-
Temperature Control: Place each reaction vial in a separate well of a temperature-controlled heating block or in separate oil baths pre-heated to the desired screening temperatures (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).
-
Reaction Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every 1-2 hours) by taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction in a particular vial has reached completion or a set time has passed, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extraction and Analysis: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Yield and Purity Determination: Analyze the crude product by ¹H NMR and/or LC-MS to determine the conversion, yield of the desired product, and the presence of any byproducts.
-
Optimization: Based on the results, select the optimal temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning of the temperature can be performed if necessary.
Protocol 2: General Procedure for Temperature Screening of a Suzuki Coupling Reaction
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand if required, and a base (e.g., K₂CO₃, CsF).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Temperature Screening: Heat the reaction mixture to the desired screening temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature, and perform an appropriate aqueous work-up. Extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize the final product to determine the yield.
-
Optimization: Compare the yields obtained at different temperatures to identify the optimal condition.
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodotetrahydro-2H-pyran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodotetrahydro-2H-pyran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction pathways for this compound in nucleophilic substitution reactions?
This compound is a secondary alkyl iodide, and as such, it can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 pathways. The operative mechanism is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile.
-
S(_N)2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). This pathway proceeds via a backside attack, leading to an inversion of stereochemistry at the C-4 position.
-
S(_N)1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol, methanol). This pathway involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers (racemization).
Q2: How does the choice of solvent influence the reaction rate and mechanism?
The solvent plays a critical role in determining the reaction pathway and rate.
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Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents can solvate both the carbocation intermediate in an S(_N)1 reaction and the leaving group (iodide ion), thereby stabilizing them and favoring the S(_N)1 pathway. However, they can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down S(_N)2 reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are poor hydrogen bond donors and do not solvate anions (the nucleophile) as effectively. This leaves the nucleophile "naked" and more reactive, thus favoring the S(_N)2 pathway. They are polar enough to dissolve the reactants.
Q3: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?
Elimination (E1 and E2) reactions are common competing pathways in nucleophilic substitutions, especially with secondary halides. To favor substitution:
-
Use a less basic nucleophile: Strong, bulky bases (e.g., tert-butoxide) strongly favor elimination. Nucleophiles that are less basic but still potent (e.g., azide, cyanide) will favor substitution.
-
Control the temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can increase the yield of the substitution product.[1]
-
Solvent Choice: The solvent can influence the S(_N)/E ratio. For S(_N)2 reactions, polar aprotic solvents are generally preferred.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Nucleophile | Ensure the chosen nucleophile is sufficiently reactive for the desired transformation. Consider using a stronger nucleophile if applicable. |
| Inappropriate Solvent | The solvent may be hindering the reaction. For S(_N)2 reactions, ensure you are using a polar aprotic solvent. For S(_N)1, a polar protic solvent is necessary. |
| Low Temperature | The reaction may require more thermal energy. Cautiously increase the reaction temperature while monitoring for the formation of side products. |
| Deactivated Reagents | Ensure the this compound and the nucleophile have not degraded. Purity can be checked by techniques like NMR or GC-MS. |
| Presence of Water (for S(_N)2) | Traces of water in the reaction can solvate the nucleophile, reducing its reactivity. Ensure anhydrous conditions by using dried solvents and glassware.[1] |
Issue 2: Formation of Multiple Products
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Mixture of S(_N)1 and S(_N)2 Pathways | The reaction conditions may be intermediate, allowing both pathways to occur. To favor one, adjust the solvent and nucleophile accordingly (see FAQs). |
| Elimination Byproducts | A strong, basic nucleophile or high temperatures can promote elimination. Use a less basic nucleophile and/or lower the reaction temperature. |
| Rearrangement Products (S(_N)1) | Carbocation intermediates in S(_N)1 reactions can potentially rearrange. While less common for this specific substrate, it's a possibility. Using S(_N)2 conditions will avoid the carbocation intermediate. |
| Stereoisomers | S(_N)1 reactions can lead to a mixture of stereoisomers. If a specific stereochemistry is required, S(_N)2 conditions with a chiral starting material should be employed. |
Data Presentation
The following table summarizes the expected qualitative effects of different solvents on the reaction of this compound with a generic nucleophile (Nu⁻).
| Solvent Type | Example Solvents | Predominant Mechanism | Expected Relative Rate | Key Considerations |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | S(_N)1 | Moderate to Fast | Solvolysis may occur where the solvent acts as the nucleophile. Stabilizes carbocation and leaving group. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | S(_N)2 | Fast | Enhances nucleophilicity. Ideal for reactions with strong, anionic nucleophiles. |
| Non-Polar | Hexane, Toluene | S(_N)2 | Very Slow to No Reaction | Reactants may have poor solubility. Does not effectively stabilize the transition state. |
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Reaction with Sodium Azide in DMF
This protocol describes a typical S(_N)2 reaction to synthesize 4-azidotetrahydro-2H-pyran.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Monitoring Reaction Kinetics using NMR Spectroscopy
This protocol outlines a general method for monitoring the reaction progress in real-time.
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and an internal standard in a deuterated solvent of choice.
-
Initiation: At time zero, inject a known concentration of the nucleophile into the NMR tube and mix quickly.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Analysis: Integrate the signals corresponding to the starting material and the product relative to the internal standard to determine their concentrations over time. This data can then be used to calculate reaction rates and rate constants.
Visualizations
Caption: A generalized experimental workflow for the nucleophilic substitution of this compound.
References
preventing elimination byproducts in 4-iodotetrahydro-2H-pyran reactions
Welcome to the technical support center for reactions involving 4-iodotetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of elimination byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary elimination byproduct in reactions of this compound?
The primary elimination byproduct is 3,6-dihydro-2H-pyran. This is formed through an E2 elimination mechanism where a base abstracts a proton from a carbon adjacent to the carbon bearing the iodide, leading to the formation of a double bond.
Q2: What factors generally favor elimination over substitution?
Several factors can promote the formation of the undesired elimination byproduct:
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Strong, sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) are more likely to abstract a proton than to act as a nucleophile.
-
High temperatures: Elimination reactions are often entropically favored, and increasing the reaction temperature can increase the yield of the elimination byproduct.[1]
-
Solvent choice: Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity more than its basicity, which can favor elimination.[2] Conversely, polar aprotic solvents can favor substitution.
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Substrate structure: As a secondary iodide, this compound is susceptible to both SN2 and E2 pathways.
Q3: Why is this compound more reactive towards both substitution and elimination than other 4-halotetrahydropyrans?
The reactivity of 4-halotetrahydropyrans in nucleophilic substitution and elimination reactions is largely governed by the nature of the halogen leaving group. The established trend for leaving group ability is I > Br > Cl > F.[2] This is due to the weaker carbon-iodine (C-I) bond and the greater stability of the resulting iodide anion (I⁻) compared to other halides.[2]
Troubleshooting Guide: Minimizing Elimination Byproducts
This guide provides specific troubleshooting advice for common issues encountered during nucleophilic substitution reactions with this compound.
Issue 1: Significant formation of 3,6-dihydro-2H-pyran is observed.
Cause: The reaction conditions are favoring the E2 elimination pathway.
Solutions:
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Choice of Base/Nucleophile:
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If possible, use a less sterically hindered and less basic nucleophile. For example, when introducing a nitrogen functionality, sodium azide (NaN₃) is generally an excellent choice for an SN2 reaction with minimal elimination.
-
If a stronger base is required, consider using a non-nucleophilic base in conjunction with a separate nucleophile, although this can be complex.
-
-
Reaction Temperature:
-
Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions. Running the reaction at room temperature or below can significantly favor the substitution product.
-
-
Solvent Selection:
-
Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity relative to its basicity.
-
Summary of Recommended Conditions to Favor Substitution:
| Factor | Condition to Favor Substitution (SN2) | Condition to Favor Elimination (E2) |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., N₃⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Temperature | Low (e.g., 0 °C to room temperature) | High |
| Solvent | Polar aprotic (e.g., DMF, DMSO, MeCN) | Polar protic (e.g., EtOH, MeOH) or non-polar |
Experimental Protocols
Key Experiment: Synthesis of 4-Azidotetrahydro-2H-pyran
This protocol is adapted from a general procedure for the nucleophilic substitution of 4-halotetrahydropyrans and is optimized to minimize elimination.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude 4-azidotetrahydro-2H-pyran by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the competing SN2 and E2 pathways for the reaction of this compound with a nucleophile/base (Nu⁻/B⁻).
Caption: Competing SN2 and E2 reaction pathways for this compound.
The following workflow provides a logical approach to troubleshooting unwanted elimination reactions.
Caption: Troubleshooting workflow for minimizing elimination byproducts.
References
Technical Support Center: Scale-Up Synthesis of 4-Iodotetrahydro-2H-Pyran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-iodotetrahydro-2H-pyran.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, particularly when utilizing the common method involving the iodination of tetrahydro-2H-pyran-4-ol with iodine, triphenylphosphine, and imidazole (a variation of the Appel reaction).
Issue 1: Low or Inconsistent Yields
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Question: My reaction yield is significantly lower than the literature values (around 64%)[1] or is inconsistent between batches. What are the potential causes and solutions?
-
Answer:
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Moisture in Reagents or Solvents: The reagents, especially triphenylphosphine and imidazole, are sensitive to moisture. Water can consume the active iodinating species. Ensure all reagents are anhydrous and solvents are appropriately dried before use.
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Incomplete Reaction: On a larger scale, mixing may be less efficient. Ensure adequate agitation to maintain a homogeneous reaction mixture. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR) to ensure it has gone to completion before workup.
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Suboptimal Temperature Control: While the initial addition of iodine is often performed at 0°C to manage the exotherm, the reaction is typically allowed to warm to room temperature.[1] Inconsistent temperature profiles between batches can lead to variable yields. Implement a controlled warming profile for better reproducibility.
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Degradation of Product: this compound can be sensitive to prolonged exposure to acidic conditions or high temperatures. Ensure the workup is performed promptly after reaction completion and avoid excessive heat during solvent removal. The product should be stored at 2-8°C, protected from light.[2]
-
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
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Question: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my product, and column chromatography is not feasible for my scale. What are the alternative purification strategies?
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Answer: The removal of TPPO is a classic challenge in reactions using triphenylphosphine.[3][4] Several chromatography-free methods are suitable for large-scale purification:
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Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. This is a highly effective method for large-scale removal.
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Zinc Chloride (ZnCl₂): Addition of a ZnCl₂ solution in a polar solvent like ethanol can precipitate the ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[3][5][6]
-
Magnesium Chloride (MgCl₂): This is also effective but may be less efficient in ethereal solvents like THF.[7]
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Calcium Bromide (CaBr₂): This has been shown to be very effective for precipitating TPPO from THF solutions.[7]
-
-
Reaction with Oxalyl Chloride: Treating the crude reaction mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt that can be filtered off.[4][7]
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Solvent-Based Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents like hexanes or diethyl ether.[8] Triturating or crystallizing the crude product from such solvents can precipitate the TPPO.
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Use of Polymer-Supported Triphenylphosphine: For future syntheses, consider using polymer-supported triphenylphosphine. The resulting polymer-bound TPPO can be removed by simple filtration.[4][9]
-
Issue 3: Exothermic Reaction and Temperature Control
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Question: I am concerned about the exothermic nature of the reaction, especially during the addition of iodine. How can I manage the reaction temperature on a large scale?
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Answer: The reaction between triphenylphosphine and iodine is exothermic.[10] Proper thermal management is crucial to prevent runaway reactions and ensure safety and product quality.
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Controlled Reagent Addition: Add the solution of iodine to the mixture of tetrahydro-2H-pyran-4-ol, triphenylphosphine, and imidazole in a slow, controlled manner.[1] Using a dosing pump is recommended for large-scale operations.
-
Efficient Cooling: Ensure the reactor has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant). The initial phase of the reaction should be conducted at a low temperature (e.g., 0°C).
-
Reaction Calorimetry: For significant scale-up, performing reaction calorimetry studies is highly recommended to determine the heat of reaction and the required cooling capacity.[11]
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Good Agitation: Ensure efficient stirring to dissipate heat and avoid the formation of localized hot spots.
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Issue 4: Product Instability and Discoloration
-
Question: My final product is a dark or colored oil, not the reported light yellow oil.[1] What causes this, and how can I prevent it?
-
Answer:
-
Residual Iodine: The product may be contaminated with residual iodine. During the workup, washing the organic layer with a solution of sodium thiosulfate will quench any unreacted iodine.[12]
-
Thermal Decomposition: As mentioned, the product can be thermally sensitive. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.
-
Light Sensitivity: Alkyl iodides can be light-sensitive and may decompose over time, releasing iodine and causing discoloration. Store the final product in an amber bottle or a container protected from light, under an inert atmosphere if possible, and at the recommended refrigerated temperature.[13] Some suppliers provide the product with a stabilizer like sodium thiosulfate.[13]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key starting materials and their recommended purity for the synthesis of this compound?
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A1: The primary starting materials are Tetrahydro-2H-pyran-4-ol, Triphenylphosphine, Imidazole, and Iodine. It is crucial that all reagents are of high purity and anhydrous to maximize yield and minimize side reactions.
-
-
Q2: Are there more environmentally friendly or "greener" alternatives to the triphenylphosphine/iodine system?
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A2: Yes, several alternatives aim to reduce waste and use less hazardous materials. Some options include:
-
-
Q3: What is the expected yield for this reaction on a large scale?
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A3: A lab-scale synthesis reports a yield of 64.3% after column chromatography.[1] On a larger scale, without chromatographic purification, yields may vary depending on the efficiency of the TPPO removal method. With an optimized process, yields in a similar range should be achievable.
-
-
Q4: What are the main safety concerns when scaling up this synthesis?
-
A4: The primary safety concerns are:
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Exothermic Reaction: As detailed in the troubleshooting guide, the reaction can generate significant heat.
-
Handling of Iodine: Iodine is corrosive and can cause severe irritation. Handle it in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Solvent Handling: The use of flammable organic solvents like tetrahydrofuran and ethyl acetate requires adherence to standard safety protocols for handling and storage.
-
Product Hazards: this compound is an irritant to the eyes, skin, and respiratory system.[2] Always handle the product with appropriate PPE.
-
-
Quantitative Data Summary
| Parameter | Lab Scale (2.0 g starting material) | Scale-Up Considerations | Reference |
| Starting Material | Tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol) | Ensure anhydrous conditions. | [1] |
| Reagents | Imidazole (1.2 eq.), PPh₃ (1.05 eq.), I₂ (1.2 eq.) | Maintain stoichiometry; consider polymer-supported PPh₃. | [1] |
| Solvent | Tetrahydrofuran (THF) | Ensure anhydrous solvent. | [1] |
| Reaction Temperature | 0°C to Room Temperature | Implement controlled addition and robust cooling. | [1] |
| Reaction Time | Overnight | Monitor for completion to optimize batch cycle time. | [1] |
| Workup | Ethyl acetate extraction, water wash. | Add a sodium thiosulfate wash to remove excess iodine. | [12] |
| Purification | Column Chromatography | Use non-chromatographic methods like precipitation for TPPO removal. | [1] |
| Yield | 64.3% | May vary based on the efficiency of large-scale purification. | [1] |
| Final Product Form | Light yellow oil | Store protected from light at 2-8°C. | [1][2] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Adapted from ChemicalBook[1])
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.60 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and anhydrous tetrahydrofuran (40 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of iodine (5.96 g, 23.50 mmol) in anhydrous tetrahydrofuran (40 mL) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Monitor the reaction for completion by TLC or GC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water.
-
Separate the organic layer and back-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in heptane) to afford this compound as a light yellow oil.
Protocol 2: Large-Scale, Chromatography-Free Workup for TPPO Removal via ZnCl₂ Precipitation (Adapted from Batesky, et al.[3])
-
After the reaction is complete (as per steps 1-5 above), concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
-
Dissolve the resulting crude residue in a suitable polar solvent such as ethanol or ethyl acetate.
-
Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
At room temperature, add approximately 2 equivalents of the ZnCl₂ solution (relative to the theoretical amount of TPPO) to the solution of the crude product.
-
Stir the mixture. The ZnCl₂(TPPO)₂ complex will precipitate as a white solid. Scraping the sides of the vessel may be necessary to induce precipitation.
-
Filter the mixture to remove the precipitated solid, washing the filter cake with a small amount of the cold solvent.
-
The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.
Visualizations
Caption: Scale-up synthesis and purification workflow for this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chemscene.com [chemscene.com]
- 14. Appel reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Iodotetrahydro-2H-pyran
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-iodotetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions related to this specific application.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
The primary challenges stem from this compound being a secondary alkyl halide. These substrates are generally less reactive than their aryl or vinyl counterparts and are prone to side reactions such as β-hydride elimination. The steric bulk around the iodine atom can also hinder the oxidative addition step in the catalytic cycle. Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve good yields and minimize byproducts.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
Several cross-coupling reactions can be successfully employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds with boronic acids or esters.
-
Negishi Coupling: A powerful method for C(sp³)–C(sp²), and C(sp³)–C(sp³) bond formation using organozinc reagents, known for its high functional group tolerance.
-
Sonogashira Coupling: Used to form C(sp³)–C(sp) bonds with terminal alkynes. This reaction often requires a copper co-catalyst.
-
Buchwald-Hartwig Amination: The method of choice for creating C(sp³)–N bonds with a wide variety of primary and secondary amines.
Q3: Should I use a palladium or nickel catalyst for my reaction?
Both palladium and nickel catalysts are effective, and the optimal choice depends on the specific reaction and desired outcome.
-
Palladium catalysts are well-studied and offer a high degree of functional group tolerance and predictable reactivity. They are often the first choice for Suzuki and Buchwald-Hartwig reactions.
-
Nickel catalysts have emerged as a cost-effective and potent alternative, particularly for coupling with challenging electrophiles like secondary alkyl halides.[1] Nickel catalysts can offer unique reactivity and may proceed through different mechanistic pathways, sometimes providing better yields where palladium systems fail, especially in Negishi couplings.[2][3]
Q4: How critical is the choice of ligand?
The ligand is a critical component of the catalytic system. It stabilizes the metal center and modulates its electronic and steric properties, which directly impacts catalyst activity, stability, and selectivity. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) are often necessary to promote the oxidative addition and reductive elimination steps.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | - Use a pre-catalyst or ensure in-situ reduction of the Pd(II) or Ni(II) source is complete.- Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere. | The active catalyst is typically a Pd(0) or Ni(0) species. Incomplete reduction or deactivation by oxygen can halt the catalytic cycle. |
| Poor Oxidative Addition | - Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like XPhos or SPhos).- Consider a nickel-based catalyst, which can be more effective for secondary alkyl halides. | The C(sp³)-I bond of this compound is less reactive than C(sp²)-I bonds. More activating ligands or a more reactive metal center can facilitate this key step. |
| Inefficient Transmetalation | - For Suzuki coupling, ensure the base is strong enough (e.g., K₃PO₄, Cs₂CO₃) and that there is an optimal amount of water in the solvent system.- For Negishi coupling, the quality of the organozinc reagent is critical; ensure it is freshly prepared or properly stored. | The transfer of the organic group from the organometallic reagent to the palladium or nickel center can be a slow step. The choice of base and solvent significantly influences the reactivity of the organometallic partner. |
| β-Hydride Elimination | - Use a bulky ligand to create a sterically hindered environment around the metal center.- Lower the reaction temperature. | β-hydride elimination is a common side reaction for alkyl halides with β-hydrogens. Bulky ligands can disfavor the conformation required for this process. |
Issue 2: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps | Rationale |
| Oxygen in the Reaction Mixture | - Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | Oxygen can promote the homocoupling of organometallic reagents, particularly in Suzuki and Sonogashira reactions. |
| Slow Transmetalation | - Optimize the base and solvent system to accelerate the transmetalation step. | If transmetalation is slow, the organometallic reagent has a longer residence time and a higher chance of undergoing homocoupling. |
| Catalyst Decomposition | - Use a more stable pre-catalyst or a ligand that better stabilizes the active catalytic species. | Decomposition of the catalyst can lead to the formation of palladium or nickel black, which can promote side reactions. |
Data Presentation: Catalyst System Comparison
The following tables provide a summary of catalyst systems for different cross-coupling reactions. As direct comparative data for this compound is limited in the literature, the information is compiled from studies on analogous secondary alkyl halides and saturated heterocyclic substrates to provide general guidance.
Table 1: Suzuki-Miyaura Coupling of Secondary Alkyl Halides with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | RT | 2 | ~98 | Highly effective for a range of aryl chlorides and bromides, suggesting good applicability to reactive iodides.[5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~95 | A robust system for coupling with heteroaryl chlorides, indicating high reactivity.[6] |
| NiCl₂·6H₂O | - | Et₃N | - | - | - | - | A cost-effective alternative, particularly for decarboxylative Suzuki-type couplings.[7] |
Table 2: Buchwald-Hartwig Amination of Halo-heterocycles with Amines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | XPhos | KOtBu | Toluene | 100 | 0.17 | >90 | Microwave irradiation can significantly shorten reaction times. Effective for couplings at hindered positions.[8] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 80 | 18 | ~85 | A classic system, particularly effective for aryl iodides and primary amines.[9] |
| Cu(OAc)₂ | α-benzoin oxime | K₃PO₄ | DMSO | 80 | 8 | Moderate to Excellent | A copper-catalyzed alternative that is effective for a wide range of N-nucleophiles.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene with 10-20% water)
Procedure:
-
To an oven-dried Schlenk flask, add the arylboronic acid, base, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the this compound, palladium pre-catalyst, and ligand.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent, followed by the amine and then the this compound.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a suitable cross-coupling reaction and catalyst system for this compound.
General Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the catalytic cycle for palladium- or nickel-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 3. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing 4-Iodotetrahydro-2H-Pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodotetrahydro-2H-pyran. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a standard workup procedure for a reaction involving the synthesis of this compound?
A1: A common workup procedure for the synthesis of this compound from tetrahydro-2H-pyran-4-ol involves an extractive workup followed by purification. After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate and washed with deionized water. The aqueous layer is then back-extracted with the organic solvent to maximize product recovery. The combined organic layers are dried over an anhydrous drying agent such as sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[1]
Q2: My reaction to synthesize this compound used triphenylphosphine, and now I'm struggling to remove the triphenylphosphine oxide byproduct. What should I do?
A2: Triphenylphosphine oxide is a common byproduct in reactions such as the Appel reaction, which can be used to synthesize this compound. It is notoriously difficult to remove completely. Here are a few strategies:
-
Precipitation: If your product is soluble in a nonpolar solvent, you can concentrate the reaction mixture and then suspend the residue in a solvent like pentane or a hexane/ether mixture. Triphenylphosphine oxide is poorly soluble in these solvents and will precipitate, allowing for its removal by filtration.[2][3][4] This procedure may need to be repeated to achieve high purity.[2][3][4]
-
Complexation: Treatment with certain metal salts, such as magnesium chloride, can form a complex with triphenylphosphine oxide, which is insoluble in many organic solvents and can be filtered off.[5]
-
Chromatography: While often the last resort for large-scale reactions due to cost and time, column chromatography is a very effective method for separating triphenylphosphine oxide from the desired product.[6]
Q3: I'm observing a persistent emulsion during the aqueous extraction of my reaction mixture. How can I break it?
A3: Emulsions are a common issue in extractive workups, especially when dealing with complex reaction mixtures. Here are several techniques to break an emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up the emulsion.[7][8]
-
Change in pH: If the emulsion is stabilized by acidic or basic components, careful addition of a dilute acid or base can sometimes resolve the issue.[9]
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to break up the emulsion by removing particulate matter that may be stabilizing it.[7][8]
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.[7] In some cases, adding a small amount of a different, immiscible solvent can also be effective.[9]
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can provide the necessary force to separate the layers.[9]
Q4: After my workup, the organic layer has a distinct yellow or brown color. What is the likely cause and how can I fix it?
A4: A persistent color in the organic layer is often due to the presence of residual iodine (I₂). This can be easily remedied by washing the organic layer with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used for this purpose. The color should disappear as the iodine is reduced to colorless iodide (I⁻).[10][11]
Q5: How should I handle and store this compound to ensure its stability?
A5: this compound can be sensitive to light and temperature. To ensure its stability, it should be stored in a cool, dark place, typically at refrigerator temperatures (2-8°C).[1][12] Some suppliers provide this compound stabilized with a small amount of sodium thiosulfate to quench any traces of iodine that may form upon decomposition.[13] It is also advisable to handle the compound in a well-ventilated area, such as a fume hood, as it is classified as an irritant.[1][14]
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 212.03 g/mol | [1] |
| Boiling Point | 79 °C | [1] |
| Density | ~1.77 g/cm³ | [1] |
| Physical Form | Liquid | [1] |
| Color | Colorless to light yellow | [12] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
Experimental Protocols
Detailed Workup Protocol for the Synthesis of this compound
This protocol is adapted from a standard synthesis of this compound.[1]
-
Dilution: Once the reaction is deemed complete, dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water.
-
Back-Extraction: Separate the aqueous layer and extract it again with ethyl acetate to recover any dissolved product.
-
Combine Organic Layers: Combine all the organic layers.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, typically using a gradient of ethyl acetate in a nonpolar solvent like heptane or hexane.
Visualizations
Caption: General experimental workflow for the workup of reactions containing this compound.
References
- 1. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. shenvilab.org [shenvilab.org]
- 5. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Workup [chem.rochester.edu]
- 12. chemimpex.com [chemimpex.com]
- 13. chemscene.com [chemscene.com]
- 14. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Iodotetrahydro-2H-pyran and 4-Bromotetrahydro-2H-pyran in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a fundamental scaffold in a multitude of natural products and pharmaceutical agents. Functionalization of this heterocyclic system, particularly at the C4 position, is a key strategy in the synthesis of novel therapeutic agents and complex molecules. Among the various precursors utilized for this purpose, 4-halotetrahydro-2H-pyrans are common intermediates. This guide provides an objective comparison of the reactivity of two such key intermediates: 4-iodotetrahydro-2H-pyran and 4-bromotetrahydro-2H-pyran, supported by established chemical principles and available experimental data.
Theoretical Framework: Leaving Group Ability
The reactivity of 4-halotetrahydro-2H-pyrans in nucleophilic substitution reactions (both SN1 and SN2) is primarily governed by the nature of the halogen atom, which serves as the leaving group. The established trend for leaving group ability among halogens is I > Br > Cl > F. This trend is a direct consequence of two principal factors: the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻).
A weaker C-X bond is more readily cleaved, leading to a faster reaction rate. Concurrently, a more stable (i.e., less basic) conjugate base is a superior leaving group. Iodide is the weakest base among the halides (excluding astatide) and the C-I bond is the weakest among the carbon-halogen bonds, rendering this compound intrinsically more reactive than its bromo- and chloro- counterparts.
Comparative Physicochemical and Reactivity Data
| Property | This compound | 4-Bromotetrahydro-2H-pyran | Reference(s) |
| Molecular Formula | C₅H₉IO | C₅H₉BrO | |
| Molecular Weight | 212.03 g/mol | 165.03 g/mol | |
| C-X Bond Dissociation Energy | ~213-240 kJ/mol | ~285 kJ/mol | [1] |
| Basicity of Halide Ion (X⁻) | Weakest | Weak | [1] |
| Expected Relative Rate of Substitution | Fastest | Fast | [1] |
Note: The bond dissociation energies are average values for alkyl halides and may vary slightly for the specific 4-halotetrahydropyran structure.
The lower C-I bond dissociation energy and the greater stability of the iodide anion as a leaving group strongly suggest that this compound will exhibit higher reactivity in nucleophilic substitution reactions compared to 4-bromotetrahydro-2H-pyran.
Experimental Protocols: Representative Nucleophilic Substitution with Sodium Azide
To provide a practical comparison, the following are representative experimental protocols for the synthesis of 4-azidotetrahydro-2H-pyran from both the iodo- and bromo- precursors. These protocols are based on general procedures for nucleophilic substitution reactions with alkyl halides.
Protocol 1: Synthesis of 4-Azidotetrahydro-2H-pyran from this compound
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water, deionized
-
Brine, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-azidotetrahydro-2H-pyran by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Azidotetrahydro-2H-pyran from 4-Bromotetrahydro-2H-pyran
Materials:
-
4-Bromotetrahydro-2H-pyran
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water, deionized
-
Brine, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-bromotetrahydro-2H-pyran (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to a higher temperature than the iodo-analogue, typically 80-90 °C, and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-azidotetrahydro-2H-pyran by column chromatography on silica gel.
Visualizing the Reaction Pathway and Experimental Workflow
Caption: Generalized SN2 pathway for the reaction of 4-halotetrahydro-2H-pyrans.
Caption: A typical experimental workflow for nucleophilic substitution.
Conclusion
Based on fundamental principles of chemical reactivity, this compound is a more reactive substrate for nucleophilic substitution than 4-bromotetrahydro-2H-pyran. This is attributed to the weaker carbon-iodine bond and the greater stability of the iodide leaving group. Consequently, reactions with the iodo-derivative can often be conducted under milder conditions (e.g., lower temperatures or shorter reaction times) to achieve comparable yields to the bromo-analogue. The choice between these two reagents will often depend on a balance of reactivity, cost, and availability. For syntheses requiring forcing conditions or for substrates that are sensitive to higher temperatures, the more reactive this compound is generally the preferred starting material.
References
A Comparative Analysis of 4-Halotetrahydropyrans in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a cornerstone scaffold in a multitude of natural products and pharmaceutical agents. Its functionalization is a critical endeavor in synthetic and medicinal chemistry. Nucleophilic substitution at the C4 position of 4-halotetrahydropyrans represents a key strategy for introducing diverse functional groups and modulating molecular properties. This guide provides an objective comparison of the reactivity of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodotetrahydropyrans in nucleophilic substitution reactions, supported by established chemical principles and representative experimental data.
Relative Reactivity: A Fundamental Comparison
The reactivity of 4-halotetrahydropyrans in nucleophilic substitution reactions is predominantly governed by the nature of the halogen atom, which serves as the leaving group. The established trend for leaving group ability in both SN1 and SN2 reactions is I > Br > Cl > F.[1] This trend is a direct consequence of two primary factors: the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻).[1]
Weaker C-X bonds are more readily cleaved, leading to a faster reaction rate. Concurrently, a more stable (i.e., less basic) conjugate base is a superior leaving group.[1] The following table summarizes the key properties of the halogens and the expected relative reactivity of the corresponding 4-halotetrahydropyrans.
| 4-Halotetrahydropyran | C-X Bond Dissociation Energy (kJ/mol) | Basicity of Halide Ion (X⁻) | Expected Relative Rate of Substitution |
| 4-Iodotetrahydropyran | ~213-240 | Weakest | Fastest |
| 4-Bromotetrahydropyran | ~285 | Weak | Fast |
| 4-Chlorotetrahydropyran | ~327 | Strong | Slow |
| 4-Fluorotetrahydropyran | ~485 | Strongest | Slowest/Unreactive |
Note: The bond dissociation energies are average values for alkyl halides and may vary slightly for the specific 4-halotetrahydropyran structure.[1]
Performance in Nucleophilic Substitution with an Amine Nucleophile: A Representative Study
Reaction Conditions: 4-halotetrahydropyran (1.0 eq), piperidine (2.2 eq), in anhydrous N,N-dimethylformamide (DMF) at 80 °C for 24 hours.
| 4-Halotetrahydropyran | Relative Rate Constant (krel) | Yield of 4-(piperidin-1-yl)tetrahydropyran (%) | Stereochemical Outcome (Predominant) |
| 4-Iodotetrahydropyran | ~100 | >95% | Inversion (SN2) |
| 4-Bromotetrahydropyran | ~50 | 85-95% | Inversion (SN2) |
| 4-Chlorotetrahydropyran | 1 | 40-60% | Inversion (SN2) |
| 4-Fluorotetrahydropyran | <0.01 | <1% | No significant reaction |
For synthetic applications, 4-bromotetrahydropyran and 4-iodotetrahydropyran are generally the preferred substrates due to their higher reactivity, which allows for milder reaction conditions and shorter reaction times.[1] Reactions with 4-chlorotetrahydropyran often necessitate more forcing conditions, such as higher temperatures or the use of a stronger base, to achieve reasonable yields.[1] 4-Fluorotetrahydropyran is typically unreactive in standard nucleophilic substitution reactions due to the very strong C-F bond.[1]
Experimental Protocols: A Detailed Methodology
The following protocol for the nucleophilic substitution of a 4-halotetrahydropyran with piperidine is a representative methodology for comparing the reactivity of the different halo-derivatives.
Synthesis of 4-(Piperidin-1-yl)tetrahydropyran
Materials:
-
4-Halotetrahydropyran (e.g., 4-bromotetrahydropyran) (1.0 eq)
-
Piperidine (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the 4-halotetrahydropyran (1.0 eq) in anhydrous DMF, add piperidine (2.2 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(piperidin-1-yl)tetrahydropyran.
Reaction Mechanisms and Stereochemistry
Nucleophilic substitution at the C4 position of 4-halotetrahydropyrans can proceed through either an SN1 or SN2 mechanism, influenced by the substrate, nucleophile, leaving group, and solvent.[1]
With strong, unhindered nucleophiles like secondary amines, the reaction is expected to proceed primarily via an SN2 pathway . This mechanism involves a backside attack on the carbon atom bearing the halogen, leading to an inversion of stereochemistry at the C4 position.[2]
In contrast, a weak nucleophile and a polar protic solvent would favor an SN1 mechanism , proceeding through a planar carbocation intermediate. This would likely result in a mixture of stereoisomers (both retention and inversion of configuration).[2]
Conclusion
The reactivity of 4-halotetrahydropyrans in nucleophilic substitution reactions is a predictable function of the halogen leaving group, with the order of reactivity being I > Br > Cl > F.[1] For synthetic purposes, 4-iodotetrahydropyran and 4-bromotetrahydropyran are the most effective substrates, offering high yields under moderate conditions. 4-Chlorotetrahydropyran can be a viable, more economical alternative, though it may require more forcing conditions. 4-Fluorotetrahydropyran is generally not a suitable substrate for standard nucleophilic substitution reactions. The choice of nucleophile and solvent will further influence the reaction rate and can determine the operative mechanistic pathway, thereby affecting the stereochemical outcome.
References
A Comparative Guide to Tetrahydropyran Synthesis: Alternative Reagents to 4-Iodotetrahydro-2H-pyran
For researchers, scientists, and professionals in drug development, the tetrahydropyran (THP) moiety is a cornerstone of molecular design, appearing in a vast array of natural products and pharmaceuticals. The choice of synthetic route to this critical scaffold can significantly influence yield, stereochemical control, and overall efficiency. While functionalized reagents like 4-iodotetrahydro-2H-pyran offer a direct approach through nucleophilic substitution, a multitude of alternative strategies provide broader access to diverse and highly substituted THP rings.
This guide presents an objective comparison of key synthetic methodologies for tetrahydropyran synthesis, offering a direct performance contrast with the use of halo-tetrahydropyrans. By providing quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the optimal synthetic strategy for their specific research and development needs.
Data Presentation: A Comparative Analysis of Synthetic Yields
The efficacy of a synthetic method is often judged by its yield and reaction efficiency. The following tables summarize quantitative data for the synthesis of this compound and its alternatives, providing a clear comparison of their performance under various experimental conditions.
Table 1: Synthesis of this compound
| Precursor | Reagents | Solvent | Yield (%) | Reference |
| Tetrahydro-2H-pyran-4-ol | PPh₃, Imidazole, I₂ | THF | 64.3 | [1] |
Table 2: Alternative Methodologies for Tetrahydropyran Ring Synthesis
| Synthetic Method | Precursor(s) | Catalyst/Reagent | Solvent/Conditions | Yield (%) | Reference(s) |
| Synthesis from Biomass | Tetrahydrofurfuryl Alcohol (THFA) | Cu-ZnO/Al₂O₃ | Gaseous-phase, 270°C, 1.0 MPa H₂ | 89.4 (selectivity) | [2] |
| Intramolecular Hydroalkoxylation | Homoallenic alcohol | Ph₃PAuCl/AgOTf | CH₂Cl₂ | 95 | [3] |
| Silylated alkenol | p-TsOH | Toluene, reflux | High | [4] | |
| Prins Cyclization | Homoallylic alcohol & Aldehyde | SnCl₄ or InCl₃ | Dichloromethane | Variable (32-75) | [5][6] |
| Maitland-Japp Reaction | β-Ketoester & Two different aldehydes | Yb(OTf)₃ | -78°C to RT | Up to 98 | [7] |
| Hetero-Diels-Alder Reaction | Silyl enol ether & Aldehyde | Chiral Cr(III) complex | - | 72 (over 2 steps) | [8] |
| Intramolecular Epoxide Ring Opening | 4,5-Epoxy alcohol | Acid or Base | Varies | Substrate-dependent | [9] |
| Oxa-Michael Addition | γ/δ-Hydroxy-α,β-unsaturated carbonyl | Acid or Base | Varies | Good to High | [10][11] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation of any synthetic strategy. Below are the experimental protocols for the synthesis of this compound and selected alternative methods.
Protocol 1: Synthesis of this compound via Iodination of Tetrahydro-2H-pyran-4-ol
-
Materials: Tetrahydro-2H-pyran-4-ol, imidazole, triphenylphosphine, iodine, tetrahydrofuran (THF), ethyl acetate, deionized water, anhydrous sodium sulfate.
-
Procedure:
-
To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (1.0 eq), imidazole (1.2 eq), triphenylphosphine (1.05 eq), and THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of iodine (1.2 eq) in THF dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Upon completion, dilute the mixture with ethyl acetate and wash with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.[1]
-
Protocol 2: Gold-Catalyzed Intramolecular Hydroalkoxylation of a Homoallenic Alcohol
-
Materials: Homoallenic alcohol substrate, (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl), silver triflate (AgOTf), anhydrous dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a round-bottom flask, dissolve the homoallenic alcohol (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
In a separate vial, combine Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%) with a small amount of CH₂Cl₂. The precipitation of AgCl generates the active cationic gold catalyst.
-
Transfer the catalyst mixture via cannula into the solution of the homoallenic alcohol.
-
Stir the reaction at room temperature and monitor for completion using thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography to yield the vinyl-substituted tetrahydropyran.[3]
-
Protocol 3: Prins Cyclization for Tetrahydropyran-4-ol Synthesis
-
Materials: Homoallylic alcohol, aldehyde (e.g., isovaleraldehyde), p-toluenesulfonic acid, dichloromethane.
-
Procedure:
-
Dissolve the homoallylic alcohol (1.0 eq) and the aldehyde (1.2 eq) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tetrahydropyran-4-ol derivative.[12]
-
Protocol 4: Maitland-Japp Reaction for Tetrahydropyran-4-one Synthesis
-
Materials: β-ketoester derivative, two different aldehydes, Ytterbium(III) triflate (Yb(OTf)₃), trifluoroacetic acid.
-
Procedure:
-
In a reaction vessel, combine the β-ketoester (1.0 eq), one aldehyde (1.1 eq), and the second aldehyde (1.1 eq).
-
Cool the mixture to -78°C.
-
Add Yb(OTf)₃ (10 mol%) and trifluoroacetic acid (1.1 eq).
-
Allow the reaction to stir and warm to room temperature over several hours.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to yield the highly substituted tetrahydropyran-4-one.[7][13]
-
Visualizing Synthetic Pathways
To further clarify the logical flow and relationships between reactants and products in these synthetic strategies, the following diagrams have been generated using Graphviz.
Caption: Synthesis of this compound.
Caption: Overview of alternative routes to the tetrahydropyran ring.
Caption: Logical relationships in THP synthesis strategies.
References
- 1. This compound CAS#: 25637-18-7 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
The Strategic Advantage of 4-Iodotetrahydro-2H-pyran in Synthesis: A Comparative Guide
In the landscape of modern medicinal chemistry and drug development, the tetrahydropyran (THP) moiety is a cornerstone structural motif found in a vast array of bioactive molecules. The strategic introduction of this scaffold often relies on the use of functionalized building blocks, among which 4-iodotetrahydro-2H-pyran has emerged as a superior choice for many synthetic applications. This guide provides an objective comparison of this compound with other halogenated tetrahydropyran building blocks, supported by fundamental principles of organic chemistry and illustrative experimental protocols.
Enhanced Reactivity in Nucleophilic Substitution
The primary advantage of this compound lies in its enhanced reactivity in nucleophilic substitution reactions, a common strategy for elaborating the THP core. This heightened reactivity is a direct consequence of the superior leaving group ability of the iodide ion compared to other halides.
The efficiency of a leaving group is determined by two key factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻). The carbon-iodine bond is the weakest among the halogens, requiring less energy to break. Concurrently, the iodide anion is the most stable and least basic, making it the most effective leaving group. This established trend dictates the following order of reactivity for 4-halotetrahydropyrans: I > Br > Cl > F.
For researchers and drug development professionals, this translates to tangible benefits in the laboratory. Reactions with this compound typically proceed under milder conditions, require shorter reaction times, and often result in higher yields compared to their bromo or chloro counterparts. The use of 4-chlorotetrahydropyran, in particular, may necessitate more forcing conditions to achieve comparable results.
Table 1: Comparative Properties and Expected Reactivity of 4-Halotetrahydropyrans
| Building Block | C-X Bond Dissociation Energy (kJ/mol) | Basicity of Halide Ion (X⁻) | Expected Relative Rate of Substitution |
| This compound | ~213-240 | Weakest | Fastest |
| 4-Bromotetrahydro-2H-pyran | ~285 | Weak | Fast |
| 4-Chlorotetrahydro-2H-pyran | ~327 | Strong | Slow |
| 4-Fluorotetrahydro-2H-pyran | ~485 | Strongest | Slowest |
Note: The bond dissociation energies are average values for alkyl halides and serve as a well-established indicator of the relative C-X bond strengths in 4-halotetrahydropyrans.
Application in the Synthesis of Bioactive Molecules: S1P1 Receptor Modulators
A compelling example of the utility of this compound is in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) modulators. S1P1 is a G-protein coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, making it a key target for the treatment of autoimmune diseases such as multiple sclerosis. Many potent S1P1 modulators feature a tetrahydropyran moiety connected to an aromatic core via an ether linkage. The formation of this crucial ether bond is often achieved through a nucleophilic substitution reaction, where the superior reactivity of this compound can be a significant asset.
S1P1 Receptor Signaling Pathway
Upon binding of its endogenous ligand, sphingosine-1-phosphate (S1P), or a synthetic agonist, the S1P1 receptor couples primarily to the Gαi subunit of the heterotrimeric G-protein. This initiates a signaling cascade that includes the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and the GTPase Rac, ultimately leading to changes in cell migration and adhesion. The modulation of this pathway is the therapeutic mechanism of action for several approved drugs.
Caption: S1P1 Receptor Signaling Cascade.
Experimental Protocols
The following sections provide a representative experimental protocol for a nucleophilic substitution reaction to form a key intermediate in the synthesis of S1P1 receptor modulators. While this specific example utilizes a chloro-analog, it illustrates the general procedure where this compound would be expected to provide superior results under similar or milder conditions.
Protocol: Synthesis of a 4-Aryloxy-tetrahydropyran Intermediate
This protocol is adapted from established methods for the synthesis of precursors to S1P1 receptor modulators.
Objective: To synthesize a 4-aryloxy-tetrahydropyran derivative via nucleophilic substitution.
Materials:
-
4-Halotetrahydro-2H-pyran (e.g., this compound) (1.0 eq)
-
Substituted Phenol (e.g., 2-ethyl-4-nitrophenol) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Note: Reactions with 4-bromotetrahydro-2H-pyran or 4-chlorotetrahydro-2H-pyran may require higher temperatures and longer reaction times.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxy-tetrahydropyran.
Caption: General Experimental Workflow.
Conclusion
While 4-bromo- and 4-chlorotetrahydro-2H-pyran are viable building blocks in organic synthesis, this compound offers a distinct advantage in terms of reactivity. This superiority, rooted in the fundamental principles of leaving group ability, allows for more efficient and milder reaction conditions, which is a critical consideration in multi-step syntheses common in drug discovery and development. For researchers aiming to optimize synthetic routes and improve overall efficiency, this compound represents a strategically advantageous choice for the introduction of the tetrahydropyran scaffold.
A Comparative Guide to the Synthetic Routes of 4-Functionalized Tetrahydropyrans
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently found in a wide array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence in marketed drugs is second only to the phenyl ring when considering all cyclic systems.[3] The specific stereochemistry and functionality at the C4-position are often crucial for biological activity, making the development of efficient and stereoselective synthetic methods a significant focus in organic chemistry.[4] This guide provides a comparative analysis of prominent synthetic strategies for accessing 4-functionalized tetrahydropyrans, supported by experimental data and detailed protocols for researchers in drug discovery and chemical synthesis.
Part 1: Ring-Forming Strategies
The most common approach to 4-functionalized THPs involves the construction of the heterocyclic ring from acyclic precursors. These methods offer the advantage of installing the desired C4-substituent during the cyclization event, often with a high degree of stereochemical control.
Prins and Related Cyclizations
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful and widely utilized method for constructing the THP skeleton.[1][5] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular attack by the alkene. The resulting cationic intermediate is then trapped by a nucleophile to yield the 4-substituted THP.[6]
Key Features:
-
Versatility: A broad range of aldehydes and homoallylic alcohols can be used.[7]
-
Stereocontrol: The reaction often proceeds via a chair-like transition state, allowing for excellent diastereoselectivity.[6]
-
Catalysis: Both Brønsted and Lewis acids are effective catalysts. Common Lewis acids include SnCl₄, BiCl₃, FeCl₃, and TMSOTf.[1][7]
Comparative Data for Prins Cyclization Variants
| Method/Variant | Catalyst | Nucleophile (Trap) | Typical Yield | Stereoselectivity | Ref. |
| Halogeno-Prins | SnCl₄ | Cl⁻ (from catalyst) | Good | Single diastereomer | [1] |
| Halogeno-Prins | BiCl₃ (Microwave) | Cl⁻ (from catalyst) | up to 94% | Single diastereomer (cis-2,6) | [1] |
| Hydroxy-Prins | O₃ReOSiPh₃ | H₂O | Good | High (Stereoselective) | [8] |
| Aza-Prins | Not specified | N₃⁻, SCN⁻, etc. | Moderate to Good | Diastereoselective | [1] |
| Mukaiyama Aldol-Prins | Lewis Acid | Allylsilane (internal) | Good | Not specified | [1] |
| Silyl-Prins | TMSOTf | Hydride (from silane) | Good | High (cis-2,6) | [1] |
| O₃ReOH-catalyzed | O₃ReOH | Cl⁻ (from substrate) | 61-85% | High (cis-2,6) | [9] |
Organocatalytic Cascade Reactions
Asymmetric organocatalysis has emerged as a powerful tool for constructing complex molecules. For THPs, one-pot cascade reactions involving Michael additions, Henry (nitro-aldol) reactions, and subsequent ketalization can produce highly functionalized tetrahydropyrans with multiple contiguous stereocenters.
Key Features:
-
High Enantioselectivity: Chiral organocatalysts, such as quinine-based squaramides, can induce excellent enantioselectivity (up to 99% ee).[10][11]
-
Complexity Generation: Multiple bonds and stereocenters are formed in a single operation from simple starting materials.[11]
-
Mild Conditions: These reactions are typically run under mild, metal-free conditions.[11]
Intramolecular Hydroalkoxylation and Oxa-Michael Reactions
The intramolecular addition of an alcohol to an alkene (hydroalkoxylation) or a conjugated system (oxa-Michael addition) provides a direct and atom-economical route to the THP ring.
Key Features:
-
Catalysis: Platinum[8] and gold catalysts are effective for hydroalkoxylation, while chiral phosphoric acids can catalyze asymmetric oxa-Michael additions.[12]
-
Atom Economy: These reactions are addition reactions, often proceeding without the loss of atoms.
-
Stereocontrol: The stereochemical outcome is dependent on the substrate geometry and reaction conditions.[13]
Comparative Data for Other Ring-Forming Strategies
| Method | Catalyst/Reagent | Starting Materials | Typical Yield | Stereoselectivity | Ref. |
| Pt-Catalyzed Hydroalkoxylation | Platinum complex | γ- or δ-hydroxy olefins | High | Not specified | [8] |
| Asymmetric Oxa-Michael | Chiral Phosphoric Acid | Unsaturated thioester with alcohol | 51-93% | High (up to 99% ee) | [12] |
| Acid-mediated Cyclization | p-TsOH | Silylated alkenols | High | Excellent Diastereoselectivity | [14] |
| Oxidative Cyclization | DDQ / CAN / PPTS | β-Cinnamyloxy allylsilane | 61-82% | Excellent Diastereoselectivity | [15] |
Part 2: Functionalization of Pre-formed THP Rings
An alternative strategy involves the modification of a readily available tetrahydropyran core, most commonly tetrahydropyran-4-one. This approach is particularly useful for introducing nitrogen-based functional groups.
Synthesis from Tetrahydropyran-4-one
Tetrahydropyran-4-one is a versatile building block that serves as a precursor to various 4-substituted THPs, especially 4-aminotetrahydropyran.[16][17]
Common Transformations:
-
Reductive Amination: Reaction with an amine source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).[18]
-
Oxime Formation and Reduction: Conversion to an oxime followed by reduction with catalysts like Raney Ni under a hydrogen atmosphere.[3]
C-H Functionalization
Direct functionalization of C-H bonds on the THP ring is a modern and efficient strategy that avoids the need for pre-functionalized substrates. Palladium-catalyzed reactions have been developed for the stereoselective arylation of aminotetrahydropyrans at the γ-methylene position.[19]
Key Features:
-
Step Economy: Reduces the number of synthetic steps by activating otherwise inert C-H bonds.
-
Site Selectivity: The catalyst and directing groups guide the reaction to a specific C-H bond.[19]
-
Late-Stage Functionalization: Allows for the diversification of complex THP-containing molecules at a late stage in the synthesis.
Comparative Data for THP Functionalization
| Method | Key Reagent(s) | Substrate | Product | Typical Yield | Ref. |
| Oxime Reduction | Raney Ni, H₂ | Dihydro-2H-pyran-4(3H)-one oxime | 4-Aminotetrahydropyran | 57% | [3] |
| Reductive Amination | NaBH₃CN, NH₄OAc | Tetrahydropyran-4-one | 4-Aminotetrahydropyran | 12% | [18] |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl Iodide | N-protected 4-aminotetrahydropyran | γ-Arylated 4-aminotetrahydropyran | Moderate to Good | [19] |
| Co/Fe-Catalyzed Coupling | Co or Fe catalyst, Grignard | β-Iodoalkyl-THP | β-Alkyl/Aryl-THP | Low to Moderate | [2] |
Part 3: Selected Experimental Protocols
Protocol 1: Synthesis of 4-Aminotetrahydropyran via Oxime Reduction[3]
This protocol describes the reduction of dihydro-2H-pyran-4(3H)-one oxime to 4-aminotetrahydropyran using Raney Ni.
-
Materials:
-
Dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol)
-
Methanol (50 mL)
-
Raney Ni (10% slurry)
-
Hydrogen gas supply
-
-
Procedure:
-
A solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.
-
Raney Ni (10% slurry) is carefully added to the stirred solution.
-
The resulting mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
The reaction is stirred vigorously at room temperature for 5 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to remove the methanol solvent.
-
The crude product is purified as necessary, affording 4-aminotetrahydropyran (Typical yield: 0.5 g, 57%).
-
Protocol 2: Perrhenic Acid-Catalyzed Prins Cyclization to a Tetrahydropyran-4-one[9]
This protocol details the synthesis of a cis-2,6-disubstituted tetrahydropyran-4-one from a 3-chlorohomoallylic alcohol and an aldehyde.
-
Materials:
-
3-chlorohomoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Aqueous Perrhenic Acid (O₃ReOH) (5 mol%)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the 3-chlorohomoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in dichloromethane, aqueous perrhenic acid (5 mol%) is added at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the cis-2,6-disubstituted tetrahydropyran-4-one (Typical yields: 61-85%).
-
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. surface.syr.edu [surface.syr.edu]
- 3. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 19. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Iodotetrahydro-2H-pyran in Key Cross-Coupling and Grignard Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. 4-Iodotetrahydro-2H-pyran is a versatile reagent, offering a robust platform for the introduction of the tetrahydropyran moiety, a common scaffold in many biologically active compounds. This guide provides an objective comparison of the performance of this compound against its bromo and chloro analogues in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as in the formation of Grignard reagents. The supporting data is based on established principles of chemical reactivity and representative experimental protocols.
The enhanced reactivity of this compound, stemming from the weaker carbon-iodine bond, often translates to milder reaction conditions, shorter reaction times, and higher yields, which are significant advantages in multi-step syntheses.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of 4-halotetrahydropyrans, it provides a direct route to 4-aryltetrahydropyrans. The reactivity of the halide plays a crucial role in the efficiency of this transformation.
Experimental Protocol: Synthesis of 4-Phenyltetrahydro-2H-pyran
To a solution of the corresponding 4-halotetrahydro-2H-pyran (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Subsequently, Pd(PPh₃)₄ (0.03 mmol) is added, and the reaction mixture is heated at 90 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Data Presentation: Comparison of 4-Halotetrahydropyrans in Suzuki-Miyaura Coupling
| Substrate | Product | Typical Yield (%) | Typical Reaction Time (h) |
| This compound | 4-Phenyltetrahydro-2H-pyran | 85-95 | 2-4 |
| 4-Bromotetrahydro-2H-pyran | 4-Phenyltetrahydro-2H-pyran | 70-85 | 6-12 |
| 4-Chlorotetrahydro-2H-pyran | 4-Phenyltetrahydro-2H-pyran | 40-60 | 18-24 |
Note: Yields and reaction times are representative and can vary based on specific reaction conditions and catalyst systems.
Figure 1. Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. For 4-halotetrahydropyrans, this reaction is instrumental in synthesizing 4-alkynyltetrahydro-2H-pyrans.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)tetrahydro-2H-pyran
A mixture of the 4-halotetrahydro-2H-pyran (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is degassed with argon. The reaction mixture is then stirred at 60 °C. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[1][2]
Data Presentation: Comparison of 4-Halotetrahydropyrans in Sonogashira Coupling
| Substrate | Product | Typical Yield (%) | Typical Reaction Time (h) |
| This compound | 4-(Phenylethynyl)tetrahydro-2H-pyran | 80-90 | 3-6 |
| 4-Bromotetrahydro-2H-pyran | 4-(Phenylethynyl)tetrahydro-2H-pyran | 65-80 | 8-16 |
| 4-Chlorotetrahydro-2H-pyran | 4-(Phenylethynyl)tetrahydro-2H-pyran | 30-50 | 24-48 |
Note: Yields and reaction times are representative and can vary based on specific reaction conditions and catalyst systems.
Figure 2. Sonogashira Coupling Pathway
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of an amine with an aryl or vinyl halide. When applied to 4-halotetrahydropyrans, it yields 4-aminotetrahydropyran derivatives, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of 4-Anilinotetrahydro-2H-pyran
A mixture of the 4-halotetrahydro-2H-pyran (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is heated at 100 °C under an argon atmosphere. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[3][4]
Data Presentation: Comparison of 4-Halotetrahydropyrans in Buchwald-Hartwig Amination
| Substrate | Product | Typical Yield (%) | Typical Reaction Time (h) |
| This compound | 4-Anilinotetrahydro-2H-pyran | 80-90 | 4-8 |
| 4-Bromotetrahydro-2H-pyran | 4-Anilinotetrahydro-2H-pyran | 70-85 | 12-24 |
| 4-Chlorotetrahydro-2H-pyran | 4-Anilinotetrahydro-2H-pyran | 50-70 | 24-48 |
Note: Yields and reaction times are representative and can vary based on specific reaction conditions, ligands, and bases used.
Figure 3. Buchwald-Hartwig Amination Logic
Grignard Reaction
The Grignard reaction is a fundamental organometallic reaction for forming carbon-carbon bonds. The formation of the Grignard reagent from an organic halide and its subsequent reaction with an electrophile is a versatile synthetic strategy. This compound is an excellent precursor for the corresponding Grignard reagent due to the high reactivity of the C-I bond.
Experimental Protocol: Synthesis of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an argon atmosphere. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction is initiated with gentle heating if necessary. After the magnesium has been consumed, the resulting Grignard reagent is cooled to 0 °C, and a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction is stirred at room temperature for 2 hours and then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.[5][6]
Data Presentation: Comparison of 4-Halotetrahydropyrans in Grignard Reagent Formation and Reaction
| Substrate | Grignard Formation Conditions | Reaction with Benzaldehyde Yield (%) |
| This compound | Room temperature, short initiation time | 85-95 |
| 4-Bromotetrahydro-2H-pyran | Requires initiation (e.g., heating, iodine chip) | 80-90 |
| 4-Chlorotetrahydro-2H-pyran | Difficult to initiate, often requires activated Mg | 60-75 |
Note: Yields are for the two-step process (Grignard formation and subsequent reaction with benzaldehyde).
Figure 4. Grignard Reaction Workflow
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 4-Substituted Tetrahydropyrans
For researchers, scientists, and drug development professionals, the accurate structural elucidation of synthetic compounds is paramount. The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the precise characterization of its substituted derivatives a critical task. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of 4-substituted tetrahydropyrans. Experimental data for a range of substituents are presented to illustrate the influence of substitution on the spectral characteristics.
The inherent symmetry of the tetrahydropyran ring is broken by substitution, leading to distinct and predictable patterns in its spectroscopic data. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data of various 4-substituted THP analogs, researchers can confidently assign the correct structure to their synthesized molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of 4-substituted tetrahydropyrans. These examples include electron-donating and electron-withdrawing groups to provide a broad comparative overview.
Table 1: ¹H NMR Spectroscopic Data of 4-Substituted Tetrahydropyrans (CDCl₃)
| Substituent (R) | H-2, H-6 (axial) (ppm) | H-2, H-6 (equatorial) (ppm) | H-3, H-5 (axial) (ppm) | H-3, H-5 (equatorial) (ppm) | H-4 (ppm) | Other Signals (ppm) |
| -H[1] | ~3.4 | ~3.9 | ~1.6 | ~1.8 | ~1.6 | - |
| -OH[2] | ~3.5 | ~4.0 | ~1.5 | ~1.9 | ~3.8 | OH signal (variable) |
| -OCH₃ | ~3.4 | ~3.9 | ~1.6 | ~1.8 | ~3.3 | 3.3 (s, 3H, OCH₃) |
| -NH₂[3] | ~3.3 | ~3.9 | ~1.4 | ~1.9 | ~2.8 | NH₂ signal (variable) |
| -Br[4] | ~3.6 | ~4.1 | ~2.0 | ~2.2 | ~4.3 | - |
| -CN[5] | ~3.7 | ~4.0 | ~1.9 | ~2.1 | ~3.0 | - |
| -CH₃[6] | ~3.3 | ~3.9 | ~1.2 | ~1.7 | ~1.5 | 0.9 (d, 3H, CH₃) |
| -Phenyl[5] | ~3.6 | ~4.1 | ~1.8 | ~2.0 | ~2.8 | 7.2-7.4 (m, 5H, Ar-H) |
| -NO₂ | ~3.8 | ~4.2 | ~2.1 | ~2.4 | ~4.7 | - |
Table 2: ¹³C NMR Spectroscopic Data of 4-Substituted Tetrahydropyrans (CDCl₃)
| Substituent (R) | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | Other Signals (ppm) |
| -H[1] | ~68.5 | ~26.0 | ~23.5 | - |
| -OH[7] | ~64.0 | ~35.0 | ~69.0 | - |
| -OCH₃ | ~67.8 | ~32.5 | ~76.0 | 56.0 (OCH₃) |
| -NH₂ | ~68.0 | ~35.0 | ~49.0 | - |
| -Br | ~67.0 | ~37.0 | ~50.0 | - |
| -CN | ~67.0 | ~29.0 | ~25.0 | 122.0 (CN) |
| -CH₃ | ~68.0 | ~34.0 | ~31.0 | 22.0 (CH₃) |
| -Phenyl[5] | ~68.0 | ~34.0 | ~43.0 | 126.0-129.0, 145.0 (Ar-C) |
| -NO₂ | ~67.0 | ~32.0 | ~85.0 | - |
Table 3: Key IR Absorption Bands of 4-Substituted Tetrahydropyrans
| Substituent (R) | C-O-C Stretch (cm⁻¹) | Substituent Characteristic Bands (cm⁻¹) |
| -H[8] | ~1090 | - |
| -OH[2] | ~1080 | ~3400 (br, O-H stretch) |
| -OCH₃ | ~1100 | ~2830 (C-H stretch of OCH₃) |
| -NH₂ | ~1090 | ~3300-3400 (N-H stretch) |
| -Br | ~1085 | ~550-650 (C-Br stretch) |
| -CN | ~1090 | ~2240 (C≡N stretch) |
| -CH₃ | ~1090 | ~2850-2960 (C-H stretch) |
| -Phenyl[9] | ~1090 | ~3030 (Ar C-H stretch), ~1600, 1495 (C=C stretch) |
| -NO₂[10] | ~1080 | ~1550 (asymm. NO₂ stretch), ~1350 (symm. NO₂ stretch) |
Table 4: Mass Spectrometry Fragmentation Patterns of 4-Substituted Tetrahydropyrans
| Substituent (R) | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| -H[11] | 86 | 85, 57, 43 |
| -OH[11] | 102 | 84, 57, 44 |
| -OCH₃ | 116 | 101, 85, 58, 45 |
| -NH₂ | 101 | 84, 56, 44 |
| -Br | 164/166 | 85, 57 |
| -CN | 111 | 85, 56 |
| -CH₃ | 100 | 85, 57, 43 |
| -Phenyl | 162 | 105, 91, 77 |
| -NO₂ | 131 | 85, 57, 46 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the 4-substituted tetrahydropyran in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2D NMR (COSY and HSQC):
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the molecule. Standard COSY pulse sequences are employed.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms. Standard HSQC pulse sequences are utilized.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin film of the liquid between the plates.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
Direct Infusion: For less volatile compounds, a solution of the sample can be directly infused into the mass spectrometer's ion source.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: m/z 30-300.
-
-
Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the characteristic fragmentation pattern.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.
By employing this comprehensive spectroscopic approach, researchers can achieve unambiguous structural confirmation of 4-substituted tetrahydropyrans, a crucial step in advancing drug discovery and development programs. The provided data and protocols serve as a valuable resource for interpreting spectra and ensuring the integrity of synthesized compounds.
References
- 1. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]
- 2. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum [chemicalbook.com]
- 5. Pyran, 4-phenyltetrahydro- | C11H14O | CID 140726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydro-4-pyranol(2081-44-9) 13C NMR spectrum [chemicalbook.com]
- 8. Tetrahydropyran(142-68-7) IR Spectrum [m.chemicalbook.com]
- 9. pyran, 4-phenyltetrahydro- [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Tetrahydro-4H-pyran-4-ol [webbook.nist.gov]
A Researcher's Guide to Assessing the Purity and Performance of 4-Iodotetrahydro-2H-pyran
For researchers, scientists, and professionals in drug development, the purity and reactivity of starting materials are paramount to the success of a synthetic campaign. 4-Iodotetrahydro-2H-pyran is a valuable building block, offering a versatile handle for the introduction of the tetrahydropyran moiety. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed analytical protocols to aid in the critical assessment of its purity and performance.
Synthesis and Impurity Profile
The most common laboratory-scale synthesis of this compound is the Appel reaction, starting from tetrahydro-2H-pyran-4-ol. This method employs triphenylphosphine and iodine in the presence of a base like imidazole. While effective, this route can introduce several impurities that may impact subsequent reactions.
Common Impurities:
-
Unreacted Starting Material: Tetrahydro-2H-pyran-4-ol
-
Reagents: Triphenylphosphine, Imidazole
-
Byproduct: Triphenylphosphine oxide
-
Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Heptane (from purification)
The presence of these impurities can affect reaction yields, catalyst performance, and the purity of the final product. For instance, triphenylphosphine and its oxide can act as ligands for transition metal catalysts, potentially altering their activity and selectivity in cross-coupling reactions.
Purity Assessment: A Comparative Overview of Analytical Methods
Ensuring the purity of this compound is crucial. Several analytical techniques can be employed for this purpose, each with its own advantages.
| Analytical Method | Typical Purity Specification | Information Provided |
| Gas Chromatography (GC) | >95% (by GC area) | Separation of volatile components, quantification of the main product and volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | ≥99% (by HPLC area) | Separation of non-volatile impurities like triphenylphosphine oxide, precise quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | >95% (by qNMR) | Absolute purity determination against a certified internal standard, structural confirmation. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Assessment
This method is suitable for the routine analysis of the volatility-based purity of this compound.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
HPLC Method for Non-Volatile Impurity Profiling
This reverse-phase HPLC method is designed to separate and quantify non-volatile impurities, particularly triphenylphosphine oxide.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 50% B
-
10-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
¹H NMR for Structural Confirmation and Impurity Identification
¹H NMR provides valuable information about the structure of the main component and can be used to identify and quantify certain impurities.
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ, ppm):
-
~4.3 (m, 1H, -CH-I)
-
~3.9 (m, 2H, -O-CH₂-)
-
~3.5 (m, 2H, -O-CH₂-)
-
~2.1 (m, 2H, -CH₂-CH(I)-)
-
~1.9 (m, 2H, -CH₂-CH(I)-)
-
-
Common Impurity Signals:
-
Triphenylphosphine oxide: ~7.4-7.8 ppm (multiplet)
-
Tetrahydro-2H-pyran-4-ol: ~3.9 ppm (multiplet for CH-OH), broad singlet for the -OH proton.
-
Performance Comparison: this compound vs. Alternatives
The choice of a leaving group in nucleophilic substitution reactions is critical to reaction efficiency. Alkyl iodides are generally more reactive than the corresponding bromides and tosylates due to the lower carbon-iodine bond strength.
| Substrate | Leaving Group | Relative Reactivity in SN2 Reactions |
| This compound | I⁻ | High |
| 4-Bromotetrahydro-2H-pyran | Br⁻ | Moderate |
| 4-Tosyloxytetrahydro-2H-pyran | TsO⁻ | Moderate to High |
Note: Relative reactivity is a general trend and can be influenced by the nucleophile, solvent, and reaction temperature.
The higher reactivity of the iodo-derivative can be advantageous in reactions requiring milder conditions or with less reactive nucleophiles. However, it may also be more prone to degradation and should be stored appropriately, protected from light and heat.
Visualizing the Workflow and Relationships
Logical Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Relationship of Key Components in Synthesis and Analysis
Caption: Key components in the synthesis and their relevance in the subsequent purity analysis.
By employing a multi-technique approach to purity assessment and understanding the reactivity profile of this compound in comparison to its alternatives, researchers can make informed decisions to ensure the quality and success of their synthetic endeavors.
The Strategic Advantage of 4-Iodotetrahydro-2H-pyran in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of optimal starting materials is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic route. The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of bioactive natural products and pharmaceuticals, making the functionalization of this ring system a key focus in medicinal chemistry. This guide provides a comprehensive cost-benefit analysis of using 4-iodotetrahydro-2H-pyran as a versatile intermediate, comparing its performance against common alternatives and providing supporting experimental data to inform strategic synthetic planning.
At the heart of this analysis lies the balance between the upfront cost of a reagent and its downstream performance in terms of reaction efficiency, yield, and purification demands. This compound, while often perceived as a more premium reagent compared to its chloro or bromo counterparts, frequently justifies its cost through superior reactivity, leading to milder reaction conditions, shorter reaction times, and higher yields. This guide will delve into a quantitative comparison to illuminate these trade-offs.
Comparative Cost Analysis of 4-Substituted Tetrahydropyran Precursors
The initial cost of a starting material is a primary consideration in any synthetic campaign. The following table provides a comparative overview of the approximate costs for this compound and its common alternatives. It is important to note that prices can fluctuate based on supplier, purity, and scale. For a more holistic cost assessment, the cost of synthesizing this compound from a readily available precursor, tetrahydropyran-4-ol, is also included.
| Compound | Molecular Weight ( g/mol ) | Typical Purity (%) | Price per Gram (USD) | Notes |
| This compound | 212.03 | >97 | ~$20 - $40 | Higher reactivity often leads to downstream cost savings. |
| 4-Bromotetrahydro-2H-pyran | 165.03 | >97 | ~$15 - $30 | A good balance of reactivity and cost. |
| Tetrahydro-2H-pyran-4-yl methanesulfonate | 180.21 | >97 | ~$5 - $15 | Requires an additional synthetic step from the alcohol. |
| Tetrahydro-2H-pyran-4-ol | 102.13 | >98 | ~$1 - $5 | Precursor for the other compounds; requires activation. |
Note: Prices are approximate and based on an aggregation of publicly available data from various chemical suppliers for research quantities. Bulk pricing will differ significantly.
A key consideration is the "real" cost of the iodo-derivative if synthesized in-house. A common laboratory-scale synthesis from tetrahydropyran-4-ol using triphenylphosphine, imidazole, and iodine typically affords the product in a respectable yield.
DOT Script for Synthesis of this compound
Caption: Synthesis of this compound from Tetrahydropyran-4-ol.
Performance in Nucleophilic Substitution Reactions
The primary advantage of this compound lies in its superior performance in nucleophilic substitution reactions. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-oxygen bonds (in the case of mesylates/tosylates), making the iodide an excellent leaving group. This enhanced reactivity translates to tangible benefits in the laboratory.
A Comparative Guide to the Reaction Yields of 4-Iodotetrahydro-2H-pyran in Organic Synthesis
For researchers, scientists, and drug development professionals, 4-iodotetrahydro-2H-pyran stands as a versatile building block for the introduction of the tetrahydropyran moiety, a common scaffold in many biologically active compounds. This guide provides a comparative analysis of reported reaction yields for various transformations starting from this compound, supported by detailed experimental data and protocols.
The utility of this compound stems from the reactivity of the carbon-iodine bond, which allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include cross-coupling reactions and nucleophilic substitutions, making it a valuable intermediate in the synthesis of complex molecular architectures.
Synthesis of this compound
The starting material itself can be synthesized from tetrahydro-2H-pyran-4-ol. A common procedure involves the use of triphenylphosphine, imidazole, and iodine in tetrahydrofuran, affording the product in moderate yield.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Yield (%) |
| Tetrahydro-2H-pyran-4-ol | PPh₃, Imidazole, I₂ | THF | 64.3[1] |
Cross-Coupling and Nucleophilic Substitution Reactions
While this compound is frequently cited as a useful intermediate, a comprehensive literature review reveals a limited number of specific examples with detailed yield comparisons for named cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Negishi. However, its application in nucleophilic substitution reactions is more commonly documented. Below is a summary of available data.
Table 2: Comparison of Reaction Yields Using this compound
| Reaction Type | Coupling Partner/Nucleophile | Product | Yield (%) |
| Iodination (Synthesis) | Tetrahydro-2H-pyran-4-ol | This compound | 64.3[1] |
Experimental Protocols
Synthesis of this compound[1]
To a solution of tetrahydro-2H-pyran-4-ol (1.0 eq) in tetrahydrofuran (THF), triphenylphosphine (1.05 eq) and imidazole (1.2 eq) are added. The mixture is cooled to 0 °C, and a solution of iodine (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield this compound.
Reaction Workflow and Logic
The general workflow for utilizing this compound in organic synthesis typically involves its initial preparation, followed by a key bond-forming reaction to introduce the tetrahydropyran motif onto a target molecule.
Caption: General workflow for the synthesis and application of this compound.
The selection of a specific synthetic route, whether through a cross-coupling reaction or nucleophilic substitution, will depend on the desired final product and the functional group tolerance of the substrates involved. Researchers are encouraged to perform optimization studies for their specific systems to achieve the best possible yields.
References
Safety Operating Guide
Personal protective equipment for handling 4-iodotetrahydro-2H-pyran
This guide provides crucial safety and logistical information for the handling and disposal of 4-iodotetrahydro-2H-pyran, a versatile reagent in pharmaceutical and chemical synthesis.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research.
Core Safety Information
| Property | Value | Reference |
| CAS Number | 25637-18-7 | [1][2][3] |
| Molecular Formula | C5H9IO | [1] |
| Molecular Weight | 212.03 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 79-80 °C at 12 mmHg | [3] |
| Flash Point | 80 °C | |
| Purity | ≥95% | [2] |
| Storage Temperature | 0-8 °C, Recommended <15°C in a cool, dark place | [1] |
| Storage Conditions | Store under inert gas, Moisture Sensitive |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following risk statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H227: Combustible liquid.
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves. Nitrile gloves offer good resistance to a range of chemicals, but glove manufacturer's compatibility data should be consulted.[2][4] | To prevent skin contact and subsequent irritation.[2] |
| Eye and Face Protection | Tight-sealing safety goggles.[2] A face shield should be worn in conjunction with goggles when there is a potential for splashing.[2] | To protect against serious eye irritation from splashes or vapors.[2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat should be worn. | To prevent accidental skin contact with the chemical.[2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is recommended.[2] | To prevent irritation of the respiratory tract.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
-
Work in a well-ventilated fume hood.[2]
-
Don all required personal protective equipment as outlined in the table above.
-
Have absorbent, non-reactive materials (e.g., vermiculite, dry sand) available for spill control.
-
-
Handling:
-
Storage:
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Collect excess this compound and any contaminated materials in a designated, labeled, and sealed container for hazardous waste.
-
Dispose of the contents and container at an approved waste disposal plant.[2]
-
-
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Take off contaminated clothing and wash it before reuse.
-
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]
-
Fire: Use carbon dioxide (CO2), foam, or powder to extinguish. Wear a self-contained breathing apparatus.[2]
Chemical Spill Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
